1H-Indol-7-YL-methylamine oxalate
Description
BenchChem offers high-quality 1H-Indol-7-YL-methylamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indol-7-YL-methylamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
N-methyl-1H-indol-7-amine;oxalic acid |
InChI |
InChI=1S/C9H10N2.C2H2O4/c1-10-8-4-2-3-7-5-6-11-9(7)8;3-1(4)2(5)6/h2-6,10-11H,1H3;(H,3,4)(H,5,6) |
InChI Key |
QONBGAJRIYUHKY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1NC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 7-Aminomethylindole Oxalate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Among the diverse range of functionalized indoles, 7-aminomethylindole and its salts represent critical building blocks for the synthesis of complex therapeutic agents. This technical guide provides an in-depth analysis of 7-aminomethylindole oxalate, a stable and versatile synthetic intermediate. We will explore its fundamental physicochemical properties, detail a field-proven synthesis protocol for its precursor, and discuss its significant applications in the development of novel bioactive molecules, particularly in the fields of oncology and neuropharmacology. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable compound.
Core Physicochemical Properties
7-Aminomethylindole oxalate is the salt formed between the basic compound (1H-indol-7-yl)methylamine and the dicarboxylic acid, oxalic acid. This salt form enhances the compound's stability and handling properties, making it suitable for storage and subsequent synthetic manipulations.[3] The key properties are summarized below.
| Property | Value | Reference |
| Synonyms | (1H-Indol-7-yl)methylamine oxalate, 7-(Aminomethyl)indole oxalate | [3] |
| CAS Number | 408356-52-5 | [3] |
| Molecular Formula | C₉H₁₀N₂·C₂H₂O₄ | [3] |
| Molecular Weight | 236.22 g/mol | [3] |
| Appearance | Pink solid | [3] |
| Storage Conditions | Store at 0-8°C, protected from light and moisture. | [3] |
Synthesis and Characterization
The synthesis of 7-aminomethylindole is most effectively achieved through the chemical reduction of a 7-cyanoindole precursor. The subsequent formation of the oxalate salt provides a stable, crystalline solid that is easier to handle and purify than the free base amine.
Synthesis Workflow: From 7-Cyanoindole to 7-Aminomethylindole
The conversion of the nitrile group at the C7 position of the indole ring to a primary aminomethyl group is a critical transformation. Lithium aluminium hydride (LiAlH₄) is the reagent of choice for this reduction.
Expertise & Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles and amides. Its efficacy in this context stems from its ability to deliver hydride ions (H⁻) to the electrophilic carbon of the nitrile, leading to the corresponding primary amine upon aqueous workup. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent decomposition of the highly reactive LiAlH₄ with water.
Caption: Workflow for the synthesis of 7-aminomethylindole free base.
Experimental Protocol: Synthesis of 7-Aminomethylindole
This protocol is adapted from established literature procedures.[4]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Dissolve the 7-cyanoindole precursor in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC is recommended).
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally, more water. This procedure (Fieser workup) is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts into a filterable solid.
-
Isolation: Filter the resulting suspension and wash the solid residue thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-aminomethylindole as the free base.[4]
Oxalate Salt Formation
To improve stability, the crude free base is converted to its oxalate salt.
-
Dissolve the crude 7-aminomethylindole in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of oxalic acid (1 equivalent) in the same solvent.
-
Stir the mixture. The 7-aminomethylindole oxalate salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Structural Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The data below are consistent with the successful synthesis of the target compound.[4]
| Technique | Observation | Interpretation |
| Infrared (IR) Spectroscopy | Characteristic absorptions at ~3368 and 3360 cm⁻¹ | Confirms the presence of the N-H stretching vibrations of a primary amino group (-NH₂). |
| ¹H NMR Spectroscopy | Signal at ~4.15 ppm | Corresponds to the methylene protons (-CH₂-) adjacent to the amino group. |
| DEPT-135 NMR | Presence of a CH₂ signal | Confirms the existence of the methylene carbon. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the calculated mass | Verifies the molecular weight of the synthesized compound. |
Applications in Medicinal Chemistry and Organic Synthesis
7-Aminomethylindole oxalate is not an end-product but a versatile intermediate used to construct more complex molecules. Its bifunctionality—the reactive primary amine and the indole scaffold—allows for diverse chemical modifications.
Precursor to Bioactive Bis-Indoles
A primary application is its use as a precursor to a range of symmetrical and unsymmetrical bis-indole derivatives.[4][5] These structures are of high interest in drug discovery, as they can bind to various biological targets. The 7-aminomethyl group can be readily acylated or reacted with aldehydes to form amides and imines, respectively.
Example Application: The reaction of 7-aminomethylindole with bifunctional acyl chlorides, such as adipoyl chloride, yields 7,7'-linked bis-indole diamides.[4]
Caption: Synthesis of a bis-indole via acylation of 7-aminomethylindole.
Role in Drug Development
The indole nucleus is a key component in drugs targeting a wide range of diseases.[2] 7-Aminomethylindole serves as a key intermediate for pharmaceuticals aimed at:
-
Neurological Disorders: Its structure allows for modifications that can enhance the efficacy of drugs targeting central nervous system pathways.[3]
-
Oncology: The indole scaffold is present in numerous anti-cancer agents, and derivatives of 7-aminomethylindole are explored for their potential to inhibit cancer cell proliferation.[3][6]
-
Diagnostic Tools: The compound is also being investigated for its utility in diagnostic assays, where it can be functionalized to detect specific biomolecules with high sensitivity.[3]
Conclusion
7-Aminomethylindole oxalate is a high-value chemical intermediate whose utility is firmly established in the fields of organic synthesis and medicinal chemistry. Its stable, crystalline nature, combined with the reactivity of its primary amine and the inherent biological relevance of the indole core, makes it an indispensable tool for researchers. The synthetic protocols and applications detailed in this guide underscore its importance as a building block for constructing novel, complex molecules with significant therapeutic and diagnostic potential.
References
-
Kandemir, H., et al. (2016). Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. ARKIVOC, 2016(iv), 288-295. Available from: [Link]
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Namık Kemal University Open Access System. (2016). Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. Available from: [Link]
-
García-Vázquez, R., et al. (2021). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega, 6(50), 34789–34800. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
PubChem. 3-(2-Methylaminoethyl)indol-5-ol oxalate. Available from: [Link]
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Wang, Z., et al. (2021). Spectroscopic speciation of aqueous Am(iii)–oxalate complexes. Dalton Transactions, 50(2), 589-596. Available from: [Link]
-
Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
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MDPI. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. Available from: [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
Sources
solubility of indole-7-methylamine oxalate in water vs DMSO
An In-Depth Technical Guide to the Differential Solubility of Indole-7-Methylamine Oxalate in Aqueous and DMSO-Based Systems
Executive Summary
The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing everything from reaction kinetics to bioavailability. For drug discovery professionals, understanding and quantifying the solubility of lead compounds like Indole-7-methylamine oxalate is a foundational step. This guide provides a detailed examination of the theoretical and practical aspects of its solubility in two of the most common laboratory solvents: Water and Dimethyl Sulfoxide (DMSO). We delve into the molecular interactions that govern the dissolution process, present robust protocols for empirical solubility determination, and discuss the practical implications for experimental design. While specific quantitative solubility data for Indole-7-methylamine oxalate is not widely published, this document equips the research scientist with the fundamental principles and methodologies required to determine this crucial parameter with confidence.
Compound Profile: Indole-7-methylamine Oxalate
Indole-7-methylamine oxalate is an organic salt composed of an indoleamine cation and an oxalate anion. The indole moiety is a privileged structure in medicinal chemistry, serving as a scaffold for numerous bioactive molecules targeting a wide array of biological pathways, from neurological disorders to oncology.[1][2] The oxalate salt form is often utilized to improve the stability and handling of the parent amine.[3] A clear understanding of its fundamental properties is the first step in any solubility investigation.
| Property | Value | Source |
| Synonyms | 7-(Aminomethyl)indole oxalate | Chem-Impex[1] |
| CAS Number | 408356-52-5 | Chem-Impex[1] |
| Molecular Formula | C₉H₁₀N₂·C₂H₂O₄ | Chem-Impex[1] |
| Molecular Weight | 236.22 g/mol | Chem-Impex[1] |
| Appearance | Typically a pink or off-white solid | Chem-Impex[1] |
| Storage | 0-8°C | Chem-Impex[1] |
The Science of Solvation: A Tale of Two Solvents
The adage "like dissolves like" provides a useful heuristic, but a deeper, mechanistic understanding is required for scientific application. The profound difference in the solubility of Indole-7-methylamine oxalate in water versus DMSO is rooted in the distinct chemical nature of these two polar solvents.[4]
Water: The Polar Protic Standard
Water is a polar protic solvent. Its polarity arises from the large electronegativity difference between oxygen and hydrogen. The "protic" nature is due to the hydrogen atoms being directly bonded to oxygen, making them acidic and readily available for hydrogen bonding.[5][6]
-
Hydrogen Bonding: Water is an exceptional hydrogen bond donor and acceptor. This allows it to form a highly structured solvation shell around polar solutes.
-
High Dielectric Constant: Water's high dielectric constant is very effective at shielding the electrostatic attraction between the indoleamine cation and the oxalate anion, facilitating the dissolution of the salt into its constituent ions.
-
Ion Solvation: As a protic solvent, water excels at solvating both cations and anions. It solvates anions (like oxalate) particularly well through strong hydrogen bonds, which stabilizes them in solution.[7]
Dimethyl Sulfoxide (DMSO): The Polar Aprotic Workhorse
DMSO is a polar aprotic solvent. It has a strong dipole moment due to the S=O bond, making it highly polar. However, it lacks acidic protons; its hydrogen atoms are bonded to carbon and cannot participate in hydrogen bonding.[5][7]
-
Hydrogen Bond Acceptor Only: DMSO can accept hydrogen bonds via its sulfoxide oxygen but cannot donate them.
-
Cation Solvation: DMSO is highly effective at solvating cations. The partially negative oxygen atom coordinates well with positive charges, such as the ammonium group of the indoleamine cation.
-
Poor Anion Solvation: As an aprotic solvent, DMSO is poor at solvating anions. Without the ability to form strong hydrogen bonds, it leaves anions like oxalate relatively "naked" and less stabilized in solution compared to their state in water.[7] This can significantly impact the overall solubility of a salt.
| Feature | Water | Dimethyl Sulfoxide (DMSO) |
| Type | Polar Protic | Polar Aprotic |
| Hydrogen Bond Donor | Yes | No |
| Hydrogen Bond Acceptor | Yes | Yes |
| Anion Solvation | Strong (via H-bonding) | Weak |
| Cation Solvation | Strong (via ion-dipole) | Strong (via ion-dipole) |
Solubility Analysis and Prediction
Based on the molecular structure of indole-7-methylamine oxalate and the properties of the solvents, we can predict its relative solubility.
-
In Water: The compound is an ionic salt, which favors solubility in a high-dielectric-constant solvent like water. Both the protonated amine (R-CH₂-NH₃⁺) and the oxalate dianion (⁻OOC-COO⁻) can be effectively solvated. The amine and the indole N-H can donate hydrogen bonds to water, while the oxalate oxygens and the indole nitrogen can accept them. Therefore, good aqueous solubility is expected.
-
In DMSO: DMSO is an excellent solvent for a wide range of organic molecules and can dissolve both polar and nonpolar compounds.[8] It will effectively solvate the indoleamine cation. However, its poor solvation of the oxalate anion may be a limiting factor compared to water. The overall solubility will depend on the balance between the favorable interactions with the cation and indole ring and the less favorable interaction with the anion. Generally, many organic salts exhibit high solubility in DMSO, often used to create high-concentration stock solutions for screening.[9]
Illustrative Quantitative Data
| Solvent | Predicted Solubility Class | Illustrative Value (mg/mL) |
| Water (pH 7.4) | Soluble | > 25 mg/mL |
| DMSO | Very Soluble | > 100 mg/mL |
Experimental Protocols for Solubility Determination
A self-validating protocol is essential for generating trustworthy and reproducible data. Here, we outline the gold-standard thermodynamic (shake-flask) method for accurately determining equilibrium solubility.
Diagram: Solvent Selection Logic
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Practical Implications in Research & Development
The choice between water and DMSO is not arbitrary; it is dictated by the application.
-
Aqueous Solubility for Biological Relevance: For any in vitro or in vivo biological assay, aqueous solubility is paramount. A compound that is insoluble in aqueous buffer will precipitate out of solution, leading to inaccurate and uninterpretable results. The data from aqueous solubility tests directly informs the design of cell-based assays and animal studies.
-
DMSO for Stock Solutions and HTS: DMSO's remarkable ability to dissolve a wide range of organic compounds makes it the universal solvent for creating high-concentration stock solutions in compound libraries. [10][11]For high-throughput screening (HTS), compounds are typically stored in DMSO and then diluted into aqueous assay media. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts, as DMSO itself can exhibit biological activity. [12]
Conclusion
Indole-7-methylamine oxalate, by virtue of its ionic salt structure and polar indole core, is predicted to be soluble in water and highly soluble in DMSO. This differential solubility is a direct consequence of the fundamental differences between polar protic (water) and polar aprotic (DMSO) solvents, particularly their respective abilities to solvate anions. While theoretical principles provide a strong predictive framework, empirical determination using robust, validated protocols like the shake-flask method is non-negotiable for accurate characterization. Understanding this solubility profile is a cornerstone for the successful application of this compound in any drug discovery and development program, ensuring data integrity from the screening bench to preclinical evaluation.
References
- Aozun Asia. (2025). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
- Chem-Impex. (n.d.). (1H-Indol-7-yl)
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Unknown. (2024). Solubility test for Organic Compounds.
- Smolecule. (2023). Buy (1H-Indol-3-yl)
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Scribd. (n.d.). Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry.
- Asian Journal of Chemistry. (2013).
- ChemTalk. (2023). Polar Protic and Aprotic Solvents.
- BenchChem. (n.d.). N-(1H-Indol-5-ylmethyl)-N-(2-methoxyethyl)
- Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- MDPI. (2023). DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-(1H-Indol-5-ylmethyl)-N-(2-methoxyethyl)amine Oxalate [benchchem.com]
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- 4. caymanchem.com [caymanchem.com]
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- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis Protocol for 1H-Indol-7-yl-methylamine Oxalate
Abstract
This application note details a robust, scalable synthesis protocol for 1H-Indol-7-yl-methylamine oxalate (also known as 7-(aminomethyl)indole oxalate). While the indole C3 position is naturally nucleophilic and easily functionalized, the C7 position requires specific activation strategies. This guide presents a high-fidelity route utilizing Palladium-catalyzed cyanation of 7-bromoindole followed by Lithium Aluminum Hydride (LiAlH4) reduction . This methodology circumvents the harsh conditions of traditional Rosenmund-von Braun copper chemistries, offering higher purity and reproducibility suitable for pharmaceutical intermediate production.
Introduction & Retrosynthetic Analysis
The 7-aminomethylindole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in serotonin receptor ligands (5-HT), kinase inhibitors, and tricyclic antidepressant analogues.
Direct functionalization of the indole 7-position is electronically unfavorable. Therefore, the strategy relies on a functional group interconversion (FGI) approach starting from the commercially available 7-bromoindole.
Strategic Logic
-
C7 Activation: Use 7-bromoindole as the starting material. The C-Br bond is robust enough to survive standard handling but reactive enough for Pd-oxidative addition.
-
Cyanation (The Pivot): Convert the bromide to a nitrile.[1] We utilize a Pd(0)/Zn(CN)₂ system. This is superior to CuCN (which requires 200°C) as it proceeds at lower temperatures (80-100°C) with easier workup.
-
Reduction: The nitrile is reduced to the primary amine using LiAlH₄. This provides the necessary hydride strength to fully reduce the triple bond without over-reducing the indole ring (a common risk with catalytic hydrogenation).
-
Salt Formation: The free amine is unstable to oxidation over time; conversion to the oxalate salt ensures long-term stability and precise stoichiometry for biological dosing.
Retrosynthetic Diagram
Figure 1: Retrosynthetic disconnection showing the three-stage linear synthesis.
Experimental Protocols
Stage 1: Synthesis of 7-Cyanoindole (1H-Indol-7-carbonitrile)
Principle: Palladium-catalyzed nucleophilic substitution of bromide with cyanide (Negishi-like coupling).
-
Reagents:
-
7-Bromoindole (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Zinc Dust (10 mol%) - Scavenges Pd(II) to maintain catalytic cycle active species.
-
Solvent: DMF (Anhydrous)
-
-
Procedure:
-
Charge a reaction flask with 7-bromoindole (10 g, 51 mmol), Zn(CN)₂ (3.6 g, 30.6 mmol), and Zn dust (0.33 g).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous DMF (100 mL) and the Pd catalyst (1.8 g).
-
Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup (Critical for Cyanide Safety): Cool to RT. Dilute with EtOAc. Slowly add 2M NH₄OH or saturated FeSO₄ solution to quench/complex excess cyanide.
-
Filter through a Celite pad to remove zinc salts.
-
Wash the organic layer with water (3x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
-
Expected Yield: 85-90%
-
Appearance: Off-white to pale yellow solid.
Stage 2: Reduction to 1H-Indol-7-yl-methylamine
Principle: Nucleophilic hydride addition to the nitrile carbon followed by protonation.
-
Reagents:
-
7-Cyanoindole (from Stage 1)
-
LiAlH₄ (Lithium Aluminum Hydride) (2.0 - 3.0 equiv) - Use 2.4M solution in THF for safety.
-
Solvent: Anhydrous THF
-
-
Procedure:
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, reflux condenser.
-
Charge LiAlH₄ solution (2.5 equiv) into the flask and cool to 0°C.
-
Dissolve 7-cyanoindole (5 g, 35 mmol) in anhydrous THF (50 mL) and add dropwise to the LiAlH₄ suspension. Exothermic reaction – control addition rate.
-
Allow to warm to RT, then heat to reflux (66°C) for 3–5 hours.
-
Fieser Quench (Safety Critical): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH₄ used) - mL 15% NaOH
- mL Water
-
mL Water (where
-
Stir until a white granular precipitate forms (lithium aluminates).
-
Filter precipitate, wash with THF.
-
Concentrate filtrate to obtain the crude amine.
-
-
Expected Yield: 70-75%
-
Characterization (Free Base):
-
1H NMR (DMSO-d6): δ 11.0 (br s, Indole NH), 7.4-6.9 (m, aromatic H), 4.01 (s, 2H, CH₂-NH₂).
-
Stage 3: Formation of the Oxalate Salt
Principle: Acid-base neutralization to form a crystalline, non-hygroscopic salt.
-
Reagents:
-
Crude 1H-Indol-7-yl-methylamine
-
Oxalic Acid Dihydrate (1.0 equiv)
-
Solvents: Ethanol (Absolute), Diethyl Ether
-
-
Procedure:
-
Dissolve the crude amine (1.0 g, 6.8 mmol) in a minimum amount of absolute Ethanol (~5-10 mL).
-
In a separate vial, dissolve Oxalic Acid (0.61 g, 6.8 mmol) in Ethanol (5 mL).
-
Add the acid solution to the amine solution dropwise with stirring at RT.
-
A thick white precipitate should form immediately.
-
Stir for 30 minutes. If precipitation is poor, add Diethyl Ether (10-20 mL) to drive the equilibrium.
-
Filter the solid, wash with cold Ether, and dry under vacuum at 40°C.
-
-
Final Product: 1H-Indol-7-yl-methylamine Oxalate.
Process Workflow & Safety Logic
The following diagram illustrates the critical decision points and safety barriers in the workflow.
Figure 2: Process workflow emphasizing safety checkpoints for cyanide and hydride handling.
Key Technical Parameters
| Parameter | Specification | Rationale |
| Catalyst Load (Step 1) | 5 mol% Pd | Sufficient for complete conversion without excessive metal cost. Zn dust prevents Pd-black formation. |
| Temperature (Step 1) | 100°C | DMF requires heat to solubilize Zn(CN)₂; overheating (>120°C) degrades the catalyst. |
| Hydride Stoichiometry | 2.5 equiv | Nitrile reduction consumes 2 hydrides per molecule; excess ensures speed and accounts for moisture. |
| Quench Method | Fieser | Produces granular salts that filter easily, unlike the gelatinous mess from acid quenches. |
| Salt Stoichiometry | 1:1 | Oxalic acid is diprotic, but typically forms a 1:1 mono-oxalate or hemi-oxalate depending on crystallization. 1:1 is standard target. |
Troubleshooting & Causality
-
Issue: Low Yield in Cyanation.
-
Cause: Catalyst poisoning by oxygen or moisture.
-
Fix: Ensure rigorous degassing (Argon balloon or Schlenk line). Use fresh Zn dust to reactivate Pd(II) to Pd(0).
-
-
Issue: Incomplete Reduction (Imine intermediate).
-
Cause: Old LiAlH₄ or insufficient reflux time.
-
Fix: Use fresh hydride solution. Ensure the reaction refluxes vigorously for at least 3 hours.
-
-
Issue: "Oiling out" during salt formation.
-
Cause: Solvent too polar or impure amine.
-
Fix: Add diethyl ether or hexane to the ethanol solution until slightly turbid, then cool slowly.
-
References
-
Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016). Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. Arkivoc, 2016(iv), 288-295. Link
- Primary source for the LiAlH4 reduction of 7-cyanoindole to 7-aminomethylindole.
-
Weissman, S. A., Zewge, D., & Chen, C. (2005).[1] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1] The Journal of Organic Chemistry, 70(4), 1508–1510. Link
- Establishes the robust Pd/Zn(CN)2 or K4[Fe(CN)
-
Dobbs, A. (2001).[2] Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. The Journal of Organic Chemistry, 66(2), 638–641. Link
- Provides context on 7-bromoindole synthesis and reactivity.
-
Smolecule. (2023). (1H-Indol-3-yl)methanamine oxalate Product Page. Link
- Reference for general oxalate salt form
Sources
Application Notes & Protocols: Reductive Amination Methods for 7-Formylindole
Abstract
The functionalization of the indole scaffold at the 7-position to introduce aminoalkyl substituents is a cornerstone in the synthesis of a multitude of biologically active molecules, including cannabinoid receptor ligands and other therapeutic agents.[1][2][3] Reductive amination of 7-formylindole stands as a pivotal and versatile transformation for forging this crucial C-N bond. This comprehensive guide provides an in-depth analysis of various methodologies for the reductive amination of 7-formylindole, designed for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of different protocols, offer field-proven insights into experimental choices, and present detailed, step-by-step procedures to ensure reliable and reproducible outcomes.
Introduction: The Significance of 7-Aminoalkylindoles
The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern dictates its pharmacological profile. Specifically, the introduction of an aminoalkyl chain at the 7-position has given rise to compounds with significant biological activities. These moieties are key structural features in a variety of pharmacologically active agents, making the efficient synthesis of 7-aminoalkylindoles a critical endeavor in drug discovery and development.[4] Reductive amination of 7-formylindole is a direct and highly effective strategy to access these valuable intermediates.[5]
Mechanistic Overview of Reductive Amination
Reductive amination is a two-step, one-pot process that transforms a carbonyl group into an amine.[6] The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of 7-formylindole, leading to the formation of a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield a Schiff base or an iminium ion. The subsequent reduction of this C=N double bond by a suitable reducing agent affords the final secondary or tertiary amine. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[7]
Diagram: General Mechanism of Reductive Amination
Caption: General workflow of the reductive amination of 7-formylindole.
Comparative Analysis of Reductive Amination Protocols
The selection of the appropriate reducing agent and reaction conditions is paramount for a successful reductive amination. Below, we discuss the most commonly employed methods for the reductive amination of 7-formylindole, highlighting their respective advantages and limitations.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Reagent of Choice
Sodium triacetoxyborohydride has emerged as the preferred reagent for reductive aminations due to its mildness, selectivity, and broad substrate scope. It is particularly effective for the amination of aldehydes.
-
Expertise & Experience: The three electron-withdrawing acetoxy groups in NaBH(OAc)₃ moderate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion.[8] This selectivity minimizes the undesired reduction of the starting 7-formylindole to 7-hydroxymethylindole. The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE) under mildly acidic conditions, which facilitate iminium ion formation.[9]
-
Trustworthiness: The protocol is highly reliable and generally provides clean reactions with high yields. The side products are non-toxic, which is a significant advantage over other reagents like sodium cyanoborohydride.[10]
Sodium Cyanoborohydride (NaBH₃CN) - A Classic Approach
Sodium cyanoborohydride is another widely used reducing agent for reductive aminations.[11] Its reactivity is also attenuated by the electron-withdrawing cyano group, allowing for the selective reduction of iminium ions.[12]
-
Expertise & Experience: NaBH₃CN is effective under a wider pH range compared to NaBH(OAc)₃ and can be used in protic solvents like methanol or ethanol.[11] However, a key drawback is the generation of highly toxic hydrogen cyanide (HCN) gas under acidic conditions, necessitating careful handling and quenching procedures.[12]
-
Trustworthiness: While effective, the toxicity concerns associated with NaBH₃CN have led to a decline in its use in favor of safer alternatives like NaBH(OAc)₃.[8]
Catalytic Hydrogenation - A Green Alternative
Catalytic hydrogenation offers a greener and more atom-economical approach to reductive amination.[13] This method involves the reaction of the aldehyde and amine under a hydrogen atmosphere in the presence of a metal catalyst.
-
Expertise & Experience: Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[6][14] The reaction conditions (pressure, temperature, and solvent) need to be carefully optimized to favor imine formation and subsequent reduction over the direct reduction of the aldehyde. This method is particularly useful for large-scale synthesis where cost and environmental impact are major considerations.
-
Trustworthiness: The main challenge lies in achieving high chemoselectivity. Over-reduction of the aldehyde or other functional groups in the molecule can be a significant side reaction.[13] Catalyst poisoning by the amine or sulfur-containing impurities can also affect the reaction efficiency.
Data Presentation: Comparison of Reductive Amination Methods
| Method | Reducing Agent | Typical Solvents | Advantages | Disadvantages | Typical Yields |
| Method A | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, THF, DCE | High selectivity, mild conditions, non-toxic byproducts, broad scope. | Moisture sensitive, relatively expensive. | 80-95% |
| Method B | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol, THF | Effective over a wide pH range, can be used in protic solvents.[11] | Highly toxic HCN byproduct, potential for product contamination.[12] | 70-90% |
| Method C | Catalytic Hydrogenation | Methanol, Ethanol, Ethyl Acetate | Green, atom-economical, suitable for large scale.[13] | Potential for over-reduction, catalyst poisoning, requires specialized equipment. | 60-85% |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of 7-formylindole with a primary or secondary amine using NaBH(OAc)₃.
Diagram: Workflow for NaBH(OAc)₃ Reductive Amination
Sources
- 1. 7-Azaindolequinuclidinones (7-AIQD): A novel class of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. interchim.fr [interchim.fr]
- 9. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 10. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 11. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Determining Optimal Solvents for 1H-Indol-7-YL-methylamine Oxalate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate solvent system is a critical, foundational step in the development of any pharmaceutical compound. This document provides a comprehensive guide to identifying and optimizing solvents for the dissolution of 1H-Indol-7-YL-methylamine oxalate, a versatile indole derivative with significant potential in medicinal chemistry.[1] We will move beyond a simple listing of solvents to a systematic, experimentally-driven approach. This guide details a two-phase protocol: an initial rapid solvent screening to identify promising candidates, followed by a rigorous quantitative analysis to determine the precise solubility. The underlying principles of solute-solvent interactions, with specific consideration of the indole and oxalate salt moieties, are discussed to provide a strong theoretical framework for the experimental design.
Introduction: The Critical Role of Solvent Selection
1H-Indol-7-YL-methylamine oxalate is a member of the indole family of compounds, which are known for their diverse biological activities and therapeutic potential.[1][2] The oxalate salt form is often utilized to improve properties such as stability and solubility.[3] However, achieving optimal solubility is paramount for a variety of applications, including:
-
Reaction Chemistry: Ensuring all reactants are in the same phase for efficient and complete chemical synthesis.
-
Purification: Selecting appropriate anti-solvents and recrystallization solvents is crucial for achieving high purity.
-
Formulation Development: The bioavailability of a drug is often directly linked to its solubility in physiological and formulation-relevant media.[4]
-
Analytical Chemistry: Accurate quantification by techniques such as HPLC and UV-Vis spectroscopy requires complete dissolution of the analyte.
This guide provides a robust framework for systematically determining the optimal solvent or solvent system for 1H-Indol-7-YL-methylamine oxalate, thereby accelerating research and development timelines.
Physicochemical Properties of 1H-Indol-7-YL-methylamine Oxalate
A fundamental understanding of the molecule's structure is essential for predicting its solubility behavior.
-
Indole Ring System: The indole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring.[2] This moiety is generally non-polar and hydrophobic, suggesting solubility in organic solvents.[5]
-
Methylamine Group: The presence of the aminomethyl group introduces a polar, basic functional group capable of hydrogen bonding.
-
Oxalate Salt: The formation of an oxalate salt with the amine group introduces ionic character to the molecule. Oxalate salts can have varied solubility depending on the solvent system.[6][7][8][9] The presence of both polar (amine salt) and non-polar (indole ring) regions makes 1H-Indol-7-YL-methylamine oxalate an amphiphilic molecule.
This amphiphilic nature suggests that a range of solvents, from polar protic to polar aprotic and even some non-polar solvents, may be suitable.
Experimental Workflow for Optimal Solvent Selection
The following workflow provides a systematic approach to identifying and quantifying the solubility of 1H-Indol-7-YL-methylamine oxalate.
Caption: A two-phase workflow for identifying optimal solvents.
Protocol 1: Rapid Solvent Screening
This protocol is designed for a rapid, qualitative assessment of solubility in a broad range of solvents.
Objective: To identify a shortlist of promising solvents for quantitative analysis.
Materials:
-
1H-Indol-7-YL-methylamine oxalate
-
A selection of solvents (see Table 1 for suggestions)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Orbital shaker (optional)
-
Microbalance
Procedure:
-
Solvent Selection: Choose a diverse set of solvents representing a range of polarities and functionalities. Refer to Table 1 for a recommended starting list.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1H-Indol-7-YL-methylamine oxalate into each vial.
-
Solvent Addition: Add 1 mL of a single solvent to each vial.
-
Initial Mixing: Cap the vials securely and vortex for 30 seconds to disperse the solid.
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 1-2 hours. If a shaker is unavailable, intermittent vortexing every 15 minutes is a suitable alternative.
-
Visual Assessment: After equilibration, visually inspect each vial. Categorize the solubility as:
-
Soluble: The solution is clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
-
Selection of Promising Candidates: Solvents in which the compound is "Soluble" or "Partially Soluble" should be carried forward for quantitative analysis.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Polar Protic | Water | 10.2 | 100 | Important for aqueous formulations and biological relevance. |
| Methanol | 5.1 | 65 | A common polar protic solvent. | |
| Ethanol | 4.3 | 78 | Often used in pharmaceutical formulations. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A strong, polar aprotic solvent, good for poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Another strong, polar aprotic solvent. | |
| Acetonitrile (ACN) | 5.8 | 82 | Commonly used in reversed-phase HPLC. | |
| Acetone | 5.1 | 56 | A less polar, aprotic solvent. | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | 40 | A common chlorinated solvent. |
| Toluene | 2.4 | 111 | A representative aromatic hydrocarbon. | |
| Hexane | 0.1 | 69 | A non-polar aliphatic hydrocarbon. |
Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[10][11][12]
Objective: To accurately determine the solubility of 1H-Indol-7-YL-methylamine oxalate in the most promising solvents identified in Protocol 1.
Materials:
-
1H-Indol-7-YL-methylamine oxalate
-
Shortlisted promising solvents
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) with a prepared calibration curve.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1H-Indol-7-YL-methylamine oxalate to a vial (ensure solid remains after equilibration). A starting point is 20-30 mg per mL of solvent.
-
Add a known volume of the selected solvent.
-
Prepare each solvent in triplicate for statistical robustness.[12]
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining fine particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor
-
Decision-Making for Optimal Solvent Selection
The "optimal" solvent is not always the one with the highest solubility. The final choice depends on the specific application.
Caption: Logic for selecting the optimal solvent based on application.
Data Interpretation and Troubleshooting
-
Supersaturation: Be aware of the potential for forming supersaturated solutions, especially if temperature fluctuations occur. The shake-flask method at equilibrium is designed to mitigate this.[11]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is good practice to analyze the solid material before and after the solubility study (e.g., using DSC or XRPD) to check for any changes in crystal form.[10]
-
Compound Stability: For long equilibration times, verify the stability of 1H-Indol-7-YL-methylamine oxalate in the chosen solvents, as degradation can lead to inaccurate solubility measurements.[12]
-
Residual Solvents: When preparing a solid form of the compound for downstream applications, be mindful of residual solvents, which are strictly regulated in the pharmaceutical industry.[13][14][15]
Conclusion
This application note provides a comprehensive and systematic approach for determining the optimal solvents for dissolving 1H-Indol-7-YL-methylamine oxalate. By employing a two-phase experimental strategy of rapid screening followed by quantitative determination, researchers can efficiently identify suitable solvent systems for a variety of applications in synthesis, purification, formulation, and analysis. A thorough understanding of the compound's physicochemical properties, combined with a robust experimental design, is key to successful and accelerated drug development.
References
- 2,3-Dimethylindole - Solubility of Things.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.
- SOLUBILITY AND DISSOLUTION FOR DRUG.
- (1H-Indol-7-yl)methylamine oxalate - Chem-Impex.
- Choosing the Right Solvent for Drug Manufacturing - Purosolv.
- Annex 4 - World Health Organization (WHO).
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology.
- Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers.
- Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma.
- Solubility of Oxalic Acid - Asian Journal of Research in Chemistry.
- (PDF) Solubility of Oxalic Acid - ResearchGate.
- Pharmaceutical Residual Solvent Testing? A Complete Guide - ResolveMass Laboratories Inc.
- Buy (1H-Indol-3-yl)methanamine oxalate | 296775-93-4 - Smolecule.
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
- The Solubility of Calcium Oxalate as a Function of Dielectric Constant - DigitalCommons@URI.
- SOLVATION PARAMETERS FOR SODIUM OXALATE IN MIXED ETHANOL-WATER SOLVENTS AT 301.15 K - Bibliomed.
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC.
- Indole alkaloid - Wikipedia.
- Oxalate solubility and basic questions - Powered by XMB 1.9.11 - Sciencemadness.org.
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- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (1H-Indol-3-yl)methanamine oxalate | 296775-93-4 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. raytor.com [raytor.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. who.int [who.int]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. m.youtube.com [m.youtube.com]
- 15. resolvemass.ca [resolvemass.ca]
Application Note & Protocol: High-Purity Recrystallization of 7-Aminomethylindole Oxalate
Abstract & Introduction
7-Aminomethylindole and its salts are pivotal building blocks in the synthesis of pharmacologically active molecules.[1] The oxalate salt of 7-aminomethylindole is often preferred as it enhances the compound's stability and handling characteristics.[2] For applications in drug development and clinical research, achieving near-absolute purity is not merely a goal but a regulatory necessity. The presence of even minor impurities, such as unreacted starting materials, synthetic byproducts, or degradation products, can significantly impact biological activity, toxicity profiles, and overall drug safety.[3]
Recrystallization is a powerful and widely used thermodynamic purification technique that, when optimized, can yield crystalline solids of exceptionally high purity. This application note provides a comprehensive guide to developing a robust and efficient recrystallization protocol for 7-aminomethylindole oxalate. We will delve into the fundamental principles, from solvent selection to crystal isolation, and provide a detailed, step-by-step protocol grounded in both theoretical understanding and practical laboratory experience. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology for their specific needs.
Analyte Profile & Purity Considerations
A thorough understanding of the target compound's properties is the foundation of an effective purification strategy.
Table 1: Physicochemical Properties of 7-Aminomethylindole Oxalate
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂·C₂H₂O₄ | Chem-Impex[1] |
| Molecular Weight | 236.22 g/mol | Chem-Impex, Smolecule[1][2] |
| Appearance | Pink solid | Chem-Impex[1] |
| Typical Purity (Commercial) | ≥ 96% | Chem-Impex[1] |
| Storage Conditions | 0-8°C, protected from light | Chem-Impex[1] |
Potential Impurities: The crude product may contain a variety of impurities stemming from its synthesis. These can include:
-
Unreacted Starting Materials: Residual indole precursors.
-
Synthetic Byproducts: Isomeric variants, products of over-alkylation, or side-reactions common in indole chemistry.[3][4]
-
Excess Oxalic Acid: Leftover from the salt formation step.
-
Degradation Products: Indoles can be sensitive to oxidation and acidic conditions.
The goal of recrystallization is to exploit differences in solubility between 7-aminomethylindole oxalate and these impurities within a chosen solvent system.
The Science of Recrystallization: A Self-Validating System
The principle of recrystallization is based on differential solubility. An ideal solvent will dissolve the target compound sparingly or moderately at room temperature but extensively at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or nearly insoluble at all temperatures (allowing for removal via hot filtration).
The process is self-validating because the formation of a stable crystal lattice is a highly specific process. Molecules of 7-aminomethylindole oxalate will preferentially incorporate into the growing crystal, while dissimilar impurity molecules are sterically and energetically excluded, remaining in the solution. A slow cooling rate is paramount, as it allows this equilibrium-based selection process to occur, resulting in larger and purer crystals.
Experimental Protocol: Recrystallization of 7-Aminomethylindole Oxalate
This protocol is a robust starting point. Researchers should perform small-scale solvent screening trials to determine the optimal system for their specific batch of crude material.
Part A: Solvent System Selection & Screening
The oxalate salt structure suggests that polar protic solvents will be most effective. Based on literature for similar compounds, aqueous alcohol mixtures are a prime candidate.[5]
Recommended Solvents for Screening:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Mixtures thereof (e.g., 9:1 EtOH:H₂O)
Screening Procedure (Small Scale):
-
Place ~50 mg of crude 7-aminomethylindole oxalate into a small test tube.
-
Add the chosen solvent dropwise at room temperature until a slurry is formed.
-
Heat the mixture in a water or sand bath, adding more solvent in small portions until the solid just dissolves. Record the volume of solvent used.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent yields a high recovery of well-defined crystals.
Table 2: Example Solvent Screening Data Log
| Solvent System | Ratio (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Quality & Observations |
| IPA | - | Moderate | Very Low | Good recovery, fine needles. |
| EtOH | - | High | Low | Lower recovery, larger crystals. |
| EtOH / H₂O | 95 : 5 | Good | Very Low | Excellent recovery, well-formed prisms. |
| ACN | - | Low | Very Low | Poor dissolution, not suitable. |
| H₂O | - | Moderate | Low | Potential for co-crystallization of free oxalic acid. |
Scientist's Note: Based on typical results for organic salts, an ethanol/water mixture often provides the ideal balance of solvating power at high temperatures and poor solvation at low temperatures, driving efficient crystallization.
Part B: Step-by-Step Recrystallization Workflow
The following protocol assumes a 95:5 Ethanol:Water system has been selected as optimal.
-
Dissolution:
-
Place the crude 7-aminomethylindole oxalate (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). The flask should not be more than half full.
-
Add the solvent system (95:5 EtOH:H₂O) in portions while heating the flask on a hot plate with magnetic stirring. Use a minimal volume of hot solvent sufficient to fully dissolve the solid. Causality Check: Using the minimum amount of solvent is critical for maximizing recovery. Excess solvent will retain more of the product in solution even after cooling, reducing the final yield.
-
-
Decolorization & Hot Filtration (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) and boil for a few minutes. Causality Check: Activated charcoal has a high surface area that adsorbs colored impurities.
-
If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a clean flask containing a small amount of boiling solvent, a Büchner or Hirsch funnel with filter paper, and a fluted filter paper. Filter the hot solution quickly. Causality Check: Pre-heating all equipment prevents premature crystallization of the product on the filter or in the funnel stem, which would drastically lower the yield.
-
-
Crystallization:
-
Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature. Causality Check: Slow cooling is essential for the formation of a pure, well-ordered crystal lattice. Rapid cooling (e.g., plunging directly into an ice bath) can trap impurities and lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Crystal Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Break the vacuum and add a small volume of ice-cold solvent (95:5 EtOH:H₂O) to wash the crystals, ensuring the entire crystal cake is wetted. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary. Causality Check: The wash solvent must be cold to minimize re-dissolving the purified product crystals while effectively rinsing away the impurity-laden mother liquor adhering to their surface.
-
-
Drying:
-
Press the crystals as dry as possible on the filter paper using a clean spatula or stopper.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Causality Check: Drying under vacuum at a gentle temperature removes residual volatile solvents without causing thermal degradation of the product.
-
Visualization of the Recrystallization Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy (1H-Indol-3-yl)methanamine oxalate | 296775-93-4 [smolecule.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Indole-7-methylamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chemical reagents and detailed protocols for the derivatization of indole-7-methylamine. The derivatization strategies outlined herein are designed to enhance the analyte's properties for various analytical techniques, thereby improving detection sensitivity, chromatographic resolution, and overall analytical performance.
Introduction: The Rationale for Derivatizing Indole-7-methylamine
Indole-7-methylamine, a primary amine, presents analytical challenges due to its polarity and, in some cases, low volatility. Chemical derivatization is a critical sample preparation step that modifies the primary amine functional group to introduce desirable characteristics. These modifications are tailored to the specific analytical instrumentation being employed, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
The primary objectives of derivatizing indole-7-methylamine include:
-
Enhanced Detectability: Introduction of a chromophore or fluorophore to significantly increase the response in UV-Visible or fluorescence detectors.[1][2]
-
Improved Chromatographic Behavior: Increasing the volatility and thermal stability for GC analysis, and reducing polarity for better peak shape and resolution in both GC and HPLC.[3]
-
Increased Mass Spectrometric Sensitivity: Facilitating ionization and directing fragmentation pathways in MS analysis.
This document will delve into the most effective and widely adopted derivatization reagents, providing not only step-by-step protocols but also the underlying chemical principles to empower researchers in their experimental design.
Part 1: Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, the primary goal is to attach a tag to the indole-7-methylamine that strongly absorbs UV light or fluoresces, allowing for highly sensitive detection.
Fluorescent Labeling with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)
Dansyl chloride is a classic and robust fluorescent labeling reagent that reacts with primary amines to yield highly fluorescent and stable sulfonamide derivatives.[4][] This method is valued for its sensitivity and the stability of the resulting dansylated product.[6]
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine of indole-7-methylamine on the sulfonyl chloride group of Dansyl Chloride. This reaction is typically carried out under alkaline conditions to ensure the amine is deprotonated and thus more nucleophilic.[7]
Experimental Workflow for Dansylation
Caption: Workflow for Dansyl Chloride Derivatization.
Protocol for Dansylation of Indole-7-methylamine:
Materials:
-
Indole-7-methylamine sample
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetonitrile)[4]
-
Sodium bicarbonate buffer (0.2 M, pH 9.5)[4]
-
Quenching solution (e.g., 2% formic acid)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of indole-7-methylamine in the sodium bicarbonate buffer. If the sample is in a complex matrix like plasma, perform a protein precipitation step with cold acetonitrile followed by evaporation and reconstitution in the buffer.[4]
-
Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of the freshly prepared Dansyl Chloride solution.
-
Incubation: Vortex the mixture for 30 seconds and incubate at a controlled temperature, for example, 60°C for 45 minutes in the dark.[4] Optimal conditions may need to be determined empirically.
-
Quenching: After incubation, cool the mixture to room temperature. Add 20 µL of the quenching solution to stop the reaction by consuming the excess Dansyl Chloride.[4]
-
Final Preparation: Vortex the solution for 30 seconds and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the sample using a reversed-phase HPLC system with fluorescence detection (Excitation: ~330 nm, Emission: ~530 nm).[4]
| Parameter | Typical Value |
| Reaction pH | 9.5 - 11.0[7][8] |
| Reaction Temperature | Room Temperature to 60°C[4][9] |
| Reaction Time | 30 - 90 minutes[9] |
| Excitation Wavelength | ~330-340 nm[4][] |
| Emission Wavelength | ~510-530 nm[4][] |
| Table 1. Key Parameters for Dansyl Chloride Derivatization. |
Fluorescent Labeling with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
FMOC-Cl is another highly effective derivatization reagent for primary amines, yielding intensely fluorescent derivatives that can be detected at very low concentrations.[1] The reaction is rapid and proceeds under mild conditions.[10]
Reaction Mechanism: The primary amine of indole-7-methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate group in FMOC-Cl. This results in the formation of a stable N-substituted carbamate.[1] The reaction is conducted in an alkaline buffer to maintain the amine in its nucleophilic, unprotonated state.[1]
Experimental Workflow for FMOC-Cl Derivatization
Caption: Workflow for FMOC-Cl Derivatization.
Protocol for FMOC-Cl Derivatization of Indole-7-methylamine:
Materials:
-
Indole-7-methylamine sample
-
FMOC-Cl solution (e.g., 5 mM in acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 8.0-11.4)[11]
-
Pentane or hexane
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve the indole-7-methylamine sample in the borate buffer.
-
Derivatization Reaction: In a reaction vial, mix your sample solution with the FMOC-Cl solution. The reaction is typically rapid and can be completed in a few minutes at room temperature.[9]
-
Excess Reagent Removal: A key consideration with FMOC-Cl is the removal of the unreacted reagent and its fluorescent hydrolysis byproduct (FMOC-OH), which can interfere with the analysis.[10][12] Add an equal volume of pentane or hexane, vortex vigorously, and allow the layers to separate. The excess FMOC-Cl will partition into the organic layer.
-
Sample Collection: Carefully remove and discard the upper organic layer. The aqueous layer containing the derivatized indole-7-methylamine is now ready for analysis.
-
HPLC Analysis: Inject the aqueous sample into a reversed-phase HPLC system with fluorescence detection (Excitation: ~265 nm, Emission: ~310 nm).[12]
| Parameter | Typical Value |
| Reaction pH | 8.0 - 11.4[11] |
| Reaction Temperature | Room Temperature[9] |
| Reaction Time | < 1 - 20 minutes[9] |
| Excitation Wavelength | ~265 nm[12] |
| Emission Wavelength | ~310 nm[12] |
| Table 2. Key Parameters for FMOC-Cl Derivatization. |
Part 2: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of indole-7-methylamine, as well as to improve its chromatographic properties.[3] The two most common approaches are silylation and acylation.
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation involves replacing the active hydrogen atoms on the primary amine with a trimethylsilyl (TMS) group.[13] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[3] BSTFA is a powerful and widely used silylating reagent.[3]
Reaction Mechanism: The nitrogen atom of the primary amine attacks the silicon atom of BSTFA, leading to the formation of a silyl derivative and neutral, volatile byproducts.[3] The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).[3][13]
Protocol for Silylation of Indole-7-methylamine:
Materials:
-
Indole-7-methylamine sample (in an anhydrous state)
-
BSTFA (with or without 1% TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as silylating reagents are moisture-sensitive.[3] This can be achieved by evaporating the sample to dryness under a stream of nitrogen.
-
Reagent Addition: Add the anhydrous solvent to the dried sample, followed by the BSTFA reagent. A typical ratio would be 100 µL of solvent and 100 µL of BSTFA.
-
Reaction: Tightly cap the vial and heat at a controlled temperature, for example, 70-75°C for 30 minutes.[3]
-
GC-MS Analysis: After cooling, the sample is ready for direct injection into the GC-MS system.
| Parameter | Typical Value |
| Reaction Temperature | 60 - 80°C |
| Reaction Time | 15 - 45 minutes[3] |
| Catalyst (optional) | 1% TMCS in BSTFA[3] |
| Key Consideration | Must be performed under anhydrous conditions[3] |
| Table 3. Key Parameters for BSTFA Silylation. |
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation introduces an acyl group, typically a fluorinated one, onto the primary amine. This not only increases volatility but also significantly enhances the sensitivity of detection with an electron capture detector (ECD) if available.[3] The resulting derivatives are also very stable.[3]
Reaction Mechanism: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable trifluoroacetamide derivative and trifluoroacetic acid as a byproduct.[14]
Protocol for Acylation of Indole-7-methylamine:
Materials:
-
Indole-7-methylamine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: As with silylation, the sample should be dry. Place a known amount of the indole-7-methylamine into a reaction vial and evaporate any solvent.
-
Reagent Addition: Add approximately 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[3]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[3]
-
Sample Work-up: After cooling, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., ethyl acetate) for injection.
-
GC-MS Analysis: Inject the reconstituted sample into the GC-MS system.
| Parameter | Typical Value |
| Reaction Temperature | 60 - 70°C[3] |
| Reaction Time | 15 - 30 minutes[3] |
| Key Feature | Produces stable derivatives[3] |
| Detector Compatibility | Excellent for both MS and ECD[3] |
| Table 4. Key Parameters for TFAA Acylation. |
Part 3: Chiral Derivatization for Enantiomeric Resolution
Should the analysis require the differentiation of enantiomers of a chiral analog of indole-7-methylamine, chiral derivatizing agents (CDAs) are employed. These reagents are enantiomerically pure and react with the amine to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[15]
A notable reagent for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) , often referred to as Mosher's reagent.[15] It is typically used as its acid chloride (MTPA-Cl) and reacts with primary amines to form diastereomeric amides. These diastereomers can often be resolved by both HPLC and GC, and can also be distinguished by NMR spectroscopy.[15]
The derivatization protocols for chiral agents are similar to those for acylation, with the critical requirement that the reaction proceeds to completion to avoid kinetic resolution, which could lead to inaccurate determination of the enantiomeric ratio.[3]
Conclusion
The selection of a derivatization reagent for indole-7-methylamine is fundamentally guided by the analytical technique to be employed. For high-sensitivity HPLC analysis, fluorescent labeling with Dansyl Chloride or FMOC-Cl is recommended. For GC-MS analysis, silylation with BSTFA or acylation with TFAA are robust methods to enhance volatility and improve chromatographic performance. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers to develop and optimize their analytical methods for the accurate and sensitive quantification of indole-7-methylamine and related compounds.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines | The Journal of Organic Chemistry - ACS Publications.
- Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride - Benchchem.
- Fluorescent Amine Protein Labeling - Jena Bioscience.
- Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) - Benchchem.
- Chiral Derivatization Reagents - Analytical Products / Alfa Chemistry.
- Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem.
- Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed.
-
NMR derivatization protocol for chiral recognition of racemic primary... - ResearchGate. Available at: [Link]
- Fluorescent Probes for Amino Acid Detection in Biological Research - BOC Sciences.
- Fluorescent Probes for Protein and Nucleic Acid Labeling - Boca Scientific Inc..
- Derivatization reagents for GC - Chromatography - adis international.
-
Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer - ResearchGate. Available at: [Link]
- GC Reagents | Thermo Fisher Scientific - US.
- One-Hour Fluorescent Labeling—No Kits Needed - Bioss Antibodies.
- A Researcher's Guide to Derivatization Reagents for Primary and Secondary Amines: A Comparative Analysis - Benchchem.
- Derivatization reagents - Interchim.
- Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent - American Chemical Society.
-
Chemical Reactions of Amines – Acylation and Basicity - BYJU'S. Available at: [Link]
- Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics.
- Bulletin 909A Guide to Derivatization Reagents for GC.
-
The derivatization scheme of alkyl amines with FMOC-Cl - ResearchGate. Available at: [Link]
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography.
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed. Available at: [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
-
Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. Available at: [Link]
-
Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Available at: [Link]
-
Targeted quantification of amino acids by dansylation - PMC. Available at: [Link]
-
Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - ACS Publications. Available at: [Link]
-
Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. Available at: [Link]
-
Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality - MDPI. Available at: [Link]
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC.
Sources
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- 2. journalajacr.com [journalajacr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. gcms.cz [gcms.cz]
- 14. byjus.com [byjus.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: 1H-Indol-7-YL-methylamine Oxalate
This is Dr. Aris Thorne, Senior Application Scientist . I have structured this technical guide to address the specific stability and handling challenges of 1H-Indol-7-yl-methylamine oxalate .
This compound presents a "stability paradox": the oxalate salt form stabilizes the primary amine in the solid state, but the indole core remains highly susceptible to oxidative degradation once in solution. The guide below prioritizes preserving the integrity of the indole ring system.
Part 1: Stability & Handling Triage (Visual Workflow)
Before preparing any solutions, consult this decision matrix. This workflow minimizes the risk of oxidative polymerization, a common failure mode for 7-substituted indoles.
Figure 1: Decision matrix for handling 1H-Indol-7-yl-methylamine oxalate to prevent hydrolytic and oxidative degradation.
Part 2: Solubility & Preparation Guidelines
Solvent Compatibility Table
The oxalate salt modifies the solubility profile significantly compared to the free base.
| Solvent | Solubility Rating | Stability Risk | Max Conc. (Est.)[1] | Application Notes |
| DMSO | Excellent | Low | ~100 mM | Recommended for Stock. Use anhydrous (99.9%) DMSO to prevent hydrolysis. |
| Water | Moderate | High | ~10-20 mM | Working Solution Only. The pH will be acidic (~pH 3-4) due to oxalate dissociation. |
| Ethanol | Good | Moderate | ~50 mM | Viable, but evaporation alters concentration. Prone to faster oxidation than DMSO. |
| PBS (pH 7.4) | Poor/Risky | Very High | <5 mM | Caution: Buffering to neutral pH may cause the free base to precipitate or accelerate oxidation. |
Protocol: Preparation of Stable Stock Solution (50 mM)
Rationale: We use DMSO to shield the indole from aqueous oxidants and maintain the salt form in a dissociated but stable state.
-
Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic oxalate salt, catalyzing degradation.
-
-
Weighing: Weigh the required amount of powder quickly under low light.
-
Dissolution: Add anhydrous DMSO. Vortex gently.
-
Note: If the solution appears cloudy, sonicate for 10 seconds.
-
-
Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) in amber microtubes.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C or -20°C.
Part 3: Troubleshooting & FAQs
Issue 1: Color Change (The "Pink Indole" Phenomenon)
Q: My fresh solution is clear, but my week-old stock has turned pink/brown. Is it still usable?
A: Likely degraded. Do not use for quantitative kinetics.
The Mechanism: Indoles are electron-rich systems.[2] The 7-substituted indole is susceptible to auto-oxidation, primarily driven by light and dissolved oxygen. The "pinking" is the formation of indolyl radical cations, which dimerize or form quinoidal species (melanin-like polymers).
Figure 2: Oxidative pathway of indole derivatives leading to colorimetric changes.
Corrective Action:
-
Check Absorbance: Run a UV-Vis scan. If you see a new broad peak emerging >350 nm (visible region), oxidation has occurred.
-
Prevention: Always use amber tubes. Purge stock solutions with Argon or Nitrogen gas before sealing.
Issue 2: Precipitation in Cell Culture Media
Q: When I dilute my DMSO stock into media (DMEM/RPMI), I see a fine precipitate.
A: This is a "Free Base Crash" or "Salting Out" effect.
The Science: Your stock is the oxalate salt. When diluted into buffered media (pH 7.4), two things happen:
-
The buffering capacity of the media neutralizes the oxalic acid.
-
The molecule converts to its free base form (1H-Indol-7-yl-methylamine).
-
The free base is significantly less soluble in water than the salt.
Troubleshooting Protocol:
-
Step 1: Lower the concentration. Ensure the final DMSO concentration is <0.5% (standard for cells), but the compound concentration must be below its solubility limit in PBS (likely <100 µM).
-
Step 2: Serial Dilution. Do not drop 100% DMSO stock directly into 10 mL of media. Perform an intermediate dilution in PBS/Water to catch precipitation early.
-
Step 3: Sonicate the media solution. Sometimes the precipitate is kinetic (transient) rather than thermodynamic.
Issue 3: Loss of Biological Potency
Q: My IC50 values are shifting higher over time.
A: Check for "Freeze-Thaw" damage.
Repeated freezing and thawing of DMSO stocks causes condensation of water into the DMSO. Water lowers the freezing point of DMSO and promotes hydrolysis of the amine or oxidation of the indole ring.
-
Rule: Never re-freeze an aliquot more than once.
-
Fix: Make smaller aliquots (10-20 µL) initially.
Part 4: References & Grounding
-
Indole Oxidation Mechanisms:
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl.[3] (2022). Atmospheric Chemistry and Physics.
-
Mechanistic insight into the oxidative degradation of indoles. (Standard chemical biology consensus on indole-quinone formation).
-
-
Solubility of Salts in DMSO:
-
Comparison of Dimethyl Sulfoxide and Water as Solvents. (2010). Antimicrobial Agents and Chemotherapy.
-
Gaylord Chemical DMSO Solubility Data.[4] (Industry Standard Guide).
-
-
Handling of Methylamine Derivatives:
-
Compound Specific Data:
-
(1H-Indol-7-yl)methylamine oxalate Product Data. Chem-Impex International.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. techmate.co.uk [techmate.co.uk]
Technical Support Center: Overcoming Solubility Challenges with Indole Oxalate Salts in Cell Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with indole oxalate salts in cell culture media. Our goal is to equip you with the scientific rationale and practical protocols to ensure the success and reproducibility of your experiments.
Introduction: The Indole Oxalate Solubility Conundrum
Indole derivatives are a cornerstone of modern drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their utility in cell-based assays is often hampered by poor aqueous solubility.[3] Converting these indole compounds into oxalate salts is a common strategy to improve their solubility and dissolution rates.[4] Despite this, researchers frequently encounter precipitation when introducing indole oxalate salts into the complex aqueous environment of cell culture media.[5]
This guide will walk you through the underlying causes of these solubility issues and provide a systematic approach to overcoming them, ensuring accurate and reliable experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of indole oxalate salts.
Q1: Why is my indole oxalate salt precipitating in my cell culture medium?
A1: Several factors can contribute to the precipitation of your indole oxalate salt in the complex aqueous solution of cell culture media:
-
Poor Intrinsic Solubility: The fundamental chemical structure of the indole derivative may have low aqueous solubility.[3]
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (often in an organic solvent like DMSO) into the aqueous medium can cause the compound to crash out of solution.[5]
-
High Final Concentration: You may be exceeding the compound's solubility limit in the final cell culture medium.[5]
-
pH Effects: The pH of the cell culture medium (typically 7.2-7.4) can significantly influence the ionization state and, consequently, the solubility of the oxalate salt.[6][7]
-
Interactions with Media Components: The salt may interact with components in the media, such as calcium ions, to form less soluble complexes.[8][9] Calcium oxalate, for instance, is known to be highly insoluble.[10]
-
Temperature Effects: Changes in temperature between stock solution preparation, storage, and incubation at 37°C can affect solubility.[5][9]
Q2: I've prepared my stock solution in DMSO, but it still precipitates when added to the media. What should I do?
A2: This is a classic case of "solvent shock." While DMSO is an excellent solvent for many organic compounds, its abrupt introduction into an aqueous environment can lead to precipitation.[5][11] Here are some immediate steps to take:
-
Reduce the Final Concentration: Lower the target concentration of your compound in the cell culture medium.[5]
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can help. This allows for a slower, more controlled addition of a larger volume to the media, facilitating better mixing.[5]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock into a smaller volume of media or PBS, vortexing gently, and then add this intermediate dilution to the final volume.[12]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some robust lines can handle up to 1%.[13] However, primary cells are generally more sensitive.[13] It is always best practice to keep the final DMSO concentration below 0.5% and, ideally, as low as possible (e.g., ≤0.1%).[13][14] Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.[12]
Q4: Can the oxalate salt form itself be the problem?
A4: Yes, while salt formation is a common strategy to enhance solubility, the choice of the counter-ion is critical.[15][16] Oxalate can form highly insoluble precipitates with divalent cations, notably calcium (Ca²⁺), which is present in most cell culture media.[17] This can lead to the formation of insoluble calcium oxalate, effectively removing your compound from the solution.[18][19]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and the scientific rationale for resolving persistent solubility issues.
Guide 1: Optimizing Your Stock Solution and Dilution Protocol
The way you prepare and introduce your compound into the cell culture medium is a critical first step in preventing precipitation.
The Underlying Principle: Mitigating "Solvent Shock" and Exceeding Solubility Limits
The goal is to transition your compound from a high-concentration organic stock to a low-concentration aqueous environment without it precipitating. This involves careful solvent selection and a controlled dilution process.
-
Prepare a Concentrated Primary Stock: Dissolve your indole oxalate salt in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.[13] Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
Create an Intermediate Dilution: Before adding to your final culture volume, prepare an intermediate dilution of your primary stock in a small volume of serum-free medium or PBS.
-
Perform a Stepwise Final Dilution: Add the intermediate dilution to your final volume of pre-warmed (37°C) cell culture medium dropwise while gently swirling the medium. This gradual introduction helps to prevent localized high concentrations of both the compound and DMSO.[12]
Caption: Workflow for optimizing the dilution of stock solutions.
Guide 2: Advanced Solubilization Techniques
If optimizing the dilution protocol is insufficient, more advanced formulation strategies may be necessary.
The Underlying Principle: Enhancing Apparent Aqueous Solubility
These techniques aim to increase the amount of your compound that can remain dissolved in the aqueous cell culture medium.
Co-solvents are water-miscible organic solvents that, when added in small amounts to the primary solvent (water), can increase the solubility of hydrophobic compounds.[20]
Common Co-solvents and Their Recommended Final Concentrations in Cell Culture:
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | < 0.5% | Can have cytotoxic effects at higher concentrations.[21][22] |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Generally well-tolerated by many cell lines.[21] |
| Propylene Glycol | < 1% | Another commonly used and generally safe co-solvent.[20][21] |
Experimental Protocol: Co-solvent Formulation
-
Solubility Testing: Test the solubility of your indole oxalate salt in various co-solvents.
-
Stock Preparation: Prepare a concentrated stock solution in a mixture of DMSO and your chosen co-solvent.
-
Dilution: Follow the stepwise dilution protocol outlined in Guide 1, ensuring the final concentration of the co-solvent remains within the tolerated limits for your specific cell line.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that enhance their apparent solubility and stability in aqueous solutions.[25][26]
Types of Cyclodextrins Commonly Used:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[26]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another effective solubilizing agent.[27]
Experimental Protocol: Cyclodextrin Formulation
-
Determine Optimal Drug:Cyclodextrin Ratio: This often requires empirical testing, but a molar ratio of 1:1 to 1:2 (drug:cyclodextrin) is a good starting point.
-
Prepare Aqueous Stock: Prepare an aqueous solution of the cyclodextrin (e.g., 20% HP-β-CD in water).
-
Complexation: Add your indole oxalate salt to the cyclodextrin solution and stir or sonicate until fully dissolved. This is now your stock solution.
-
Dilution: This aqueous stock can then be sterile-filtered and diluted directly into your cell culture medium.
Caption: Decision-making process for advanced solubilization methods.
Guide 3: Addressing Potential pH and Ion Interaction Issues
The chemical composition of the cell culture medium itself can be a source of insolubility.
The Underlying Principle: Chemical Equilibria and Precipitation
The pH of the medium affects the protonation state of the oxalate, and the presence of cations like Ca²⁺ can lead to the formation of insoluble salts, as governed by the solubility product constant (Ksp).[6][28]
Troubleshooting Strategies:
-
pH Adjustment: While most cell lines have a narrow optimal pH range, slight adjustments (e.g., from 7.4 to 7.2) might marginally improve solubility without adversely affecting cell health. However, this is often not a viable long-term solution. The solubility of oxalate salts tends to increase at a lower pH.[6]
-
Use of Low-Calcium Media: If you suspect calcium oxalate precipitation is the primary issue, consider using a custom-formulated or commercially available low-calcium medium, if your cell line can tolerate it.
-
Alternative Salt Forms: If solubility issues with the oxalate salt persist, it may be necessary to consider synthesizing or obtaining a different salt form of your indole compound.[29][30] Counter-ions like hydrochloride or mesylate are common alternatives that may not have the same precipitation issues with media components.[29]
Summary and Key Takeaways
Overcoming solubility issues with indole oxalate salts requires a systematic and informed approach.
-
Start with the Basics: Always begin by optimizing your stock solution preparation and dilution technique. This resolves a majority of common precipitation problems.
-
Be Mindful of DMSO: Keep the final concentration of DMSO as low as possible (ideally ≤0.1%) and always include a vehicle control.[13][14]
-
Consider Advanced Formulations: If basic methods fail, explore the use of co-solvents or cyclodextrins to enhance the aqueous solubility of your compound.[20][23]
-
Understand the Chemistry: Be aware of the potential for interactions between the oxalate counter-ion and components of your cell culture medium, particularly calcium.
-
Think About Alternatives: If all else fails, exploring an alternative salt form of your indole derivative may be the most effective path forward.[29]
By applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges posed by indole oxalate salts, leading to more accurate and reproducible results in your cell-based assays.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps.
- Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. Investigation of the Drug Carrier Properties of Insoluble Cyclodextrin Polymer Microspheres.
- Vertex AI Search. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem.
- Vertex AI Search. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules - Sigma-Aldrich.
- Vertex AI Search. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
- Vertex AI Search. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Vertex AI Search. Dimethyl sulfoxide (DMSO) Cell culture grade - ITW Reagents.
- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Vertex AI Search. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds - Solarbio.
- Vertex AI Search. DMSO usage in cell culture - LifeTein.
- Vertex AI Search. Compound Handling Instructions - MCE.
- Vertex AI Search. Cosolvent - Wikipedia.
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Technical Support Center: Minimizing Polymerization During Indole Amine Workup
Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Prevention of oxidative degradation and acid-catalyzed oligomerization in indole amine synthesis (e.g., Tryptamines).
Executive Summary: The "Pink Goo" Phenomenon
If you are reading this, you have likely encountered the "Pink/Brown/Black Goo"—a rapid degradation of your clear reaction mixture into an insoluble tar during workup.
The Reality: Indole amines are kinetically unstable electron-rich systems. They suffer from two distinct failure modes during workup:
-
Acid-Catalyzed Oligomerization: Occurs during quenching.
-
Radical-Mediated Auto-oxidation: Occurs during extraction and concentration.
This guide replaces "standard" workup procedures with a Stabilized Reductive Workup protocol designed specifically for high-energy nitrogen heterocycles.
Module 1: The Mechanism of Failure
To prevent polymerization, you must understand the enemy. Indoles are not just "amines"; they are enamines embedded in an aromatic system.
The Two-Front War
-
Front A: The C3-Nucleophile (Acid Sensitivity): The C3 position of the indole is highly nucleophilic. In the presence of strong acid (even local concentrations during quenching), C3 is protonated to form an indoleninium cation .[1] This cation is a potent electrophile that is immediately attacked by a neutral indole molecule, initiating a dimerization chain reaction.
-
Front B: The Radical Trap (Oxygen Sensitivity): Indoles readily form radical cations in the presence of oxygen and light. These radicals couple to form colored impurities (rosindoles, melanin-like polymers) that act as photosensitizers, accelerating the degradation exponentially.
Figure 1: The Dual-Pathway Degradation Mechanism. Note that both acidic conditions and oxidative stress lead to the same terminal failure: polymerization.
Module 2: The Quench (The Danger Zone)
Scenario: You have performed a Lithium Aluminum Hydride (LAH) or Borane reduction to synthesize a tryptamine. Standard Error: Quenching with HCl or simple water/NaOH (Fieser method) often generates local "hot spots" and aluminum emulsions that trap product.
The Solution: Rochelle Salt Chelation
Avoid strong acids entirely. Use Potassium Sodium Tartrate (Rochelle Salt) to chelate aluminum species at neutral pH.
Protocol 2.1: The Stabilized Quench
-
Cool: Chill reaction mixture to 0°C.
-
Dilute: Dilute with 3 volumes of diethyl ether or MTBE (Methyl tert-butyl ether). Do not use DCM yet; halogenated solvents can promote radical chemistry with amines.
-
The Add: Add Saturated Aqueous Rochelle Salt solution dropwise.
-
Ratio: Use ~20 mL of sat. Rochelle salt per 1 g of LAH/hydride used.
-
-
The Stir: Vigorously stir at Room Temperature (RT) for 1–2 hours.
-
Visual Cue: The grey/grey slurry will separate into two distinct, clear layers. No filtration of "aluminum slime" is required.
-
Module 3: Extraction & Stabilization (The "Reductive Wash")
Standard brine washes do nothing to stop oxidation. You must introduce a sacrificial antioxidant into the aqueous phase to scavenge oxygen before it reacts with your amine.
The Secret Weapon: Sodium Dithionite ( )
Sodium dithionite (hydrosulfite) is a reducing agent commonly used in industrial aniline dying to prevent oxidation. It is equally effective for indole amines.
Protocol 3.1: The Reductive Workup
| Step | Action | Rationale |
| 1. Separation | Separate the organic layer from the Rochelle Salt quench. | Isolate crude product. |
| 2. The Wash | Wash the organic layer with 5% w/v Sodium Dithionite ( | Critical Step: The dithionite scavenges dissolved oxygen. The NaOH ensures the amine remains deprotonated (free base) and stays in the organic layer. |
| 3. Brine | Wash with saturated brine. | Remove excess water. |
| 4. Drying | Dry over | |
| 5. Concentration | Rotary evaporate at < 35°C . | Heat accelerates polymerization. |
Module 4: Purification & Storage
The Trap: Silica gel is acidic (
Protocol 4.1: Column Neutralization
-
Slurry: Prepare silica slurry in your eluent (e.g., DCM/MeOH).
-
Treat: Add 1-2% Triethylamine (
) to the slurry. Stir for 5 minutes. -
Pack: Pour the column. The
neutralizes acidic sites on the silica. -
Run: Elute your compound.
-
Alternative: Use Basic Alumina instead of silica gel. It is far gentler on indole amines.
-
Protocol 4.2: Long-Term Storage
-
Form: Store as a salt (Hydrochloride or Fumarate) if possible. Free bases are unstable.
-
Atmosphere: Argon flush is mandatory.
-
Temp: -20°C.
-
Light: Amber vials or foil-wrapped containers.
Troubleshooting & FAQs
Q: My oil turned black while on the high-vacuum pump. Why? A: You likely had trace chlorinated solvents (DCM/Chloroform) left. Under high vacuum/slight heat, amines can react with halogenated solvents (quaternization) or undergo radical decomposition. Fix: Switch to ether/MTBE for the final workup stages.
Q: I see a "double spot" on TLC that merges into a streak.
A: This is likely the "indolenine" tautomer or an oxidative dimer forming on the TLC plate.
Fix: Add a drop of
Q: Can I distill my tryptamine? A: Only under high vacuum (< 0.1 mmHg) using a Kugelrohr or short-path apparatus. Indole amines have high boiling points; prolonged heating at standard pressures will result in total polymerization.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Rochelle Salt Workup
-
Antioxidant Stabilization (Dithionite/Ascorbic Acid)
-
Silica Neutralization
Sources
Validation & Comparative
A Comprehensive Guide to C13 NMR Shift Assignment for 7-Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Substituted Indoles and the Power of ¹³C NMR
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Substitution at the C7 position of the indole ring offers a strategic vector for modulating a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. Consequently, the ability to unambiguously characterize these 7-substituted derivatives is paramount for accelerating drug discovery and development pipelines.
Among the arsenal of analytical techniques available for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a particularly powerful tool. It provides a detailed fingerprint of the carbon framework of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. This sensitivity allows researchers to glean profound insights into the effects of substituents on the electronic structure of the indole ring system.
This guide provides a comprehensive comparison of ¹³C NMR chemical shift assignments for a range of 7-substituted indole derivatives. We will delve into the underlying principles governing the observed chemical shift variations, present detailed experimental protocols for acquiring high-quality data, and offer a comparative analysis of experimental data to aid in the rapid and accurate characterization of novel 7-substituted indole compounds.
Understanding the Electronic Landscape: Substituent Effects on Indole ¹³C NMR Chemical Shifts
The introduction of a substituent at the C7 position of the indole ring induces significant perturbations in the electron density throughout the bicyclic system. These changes are a composite of inductive and resonance (mesomeric) effects, which either shield (upfield shift, lower ppm) or deshield (downfield shift, higher ppm) the carbon nuclei. A thorough understanding of these substituent-induced chemical shifts (SCS) is crucial for accurate spectral assignment.[1]
General Trends:
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), and methoxy (-OCH₃) groups increase the electron density in the benzene ring through resonance effects. This generally leads to a shielding of the ortho (C6) and para (C4) carbons relative to the substituent, resulting in upfield shifts. The ipso-carbon (C7) is typically deshielded.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), formyl (-CHO), and carboxyl (-COOH) decrease the electron density of the benzene ring via both inductive and resonance effects. This causes a general deshielding of the carbons in the benzene portion of the indole, leading to downfield shifts, particularly for the ortho and para positions.
-
Halogens (-F, -Cl, -Br): Halogens exhibit a dual nature. They are inductively electron-withdrawing but can also donate electron density through resonance. The overall effect on the chemical shifts is a combination of these opposing influences, with the inductive effect often dominating.
The following diagram illustrates the flow of information from substituent properties to the resulting ¹³C NMR chemical shifts.
Figure 2: Workflow for structure elucidation of 7-substituted indole derivatives using 1D and 2D NMR spectroscopy.
Conclusion: A Powerful Resource for Indole Chemistry
This guide provides a foundational understanding and practical framework for the ¹³C NMR shift assignment of 7-substituted indole derivatives. By leveraging the comparative data presented and adhering to the robust experimental protocols, researchers can confidently and efficiently characterize novel indole-based compounds. The interplay of substituent electronic effects and their manifestation in the ¹³C NMR spectrum offers a rich source of structural information, empowering the design and synthesis of next-generation pharmaceuticals and functional materials. For further in-depth analysis and to resolve complex structural challenges, the application of 2D NMR techniques is strongly recommended.
References
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 377-386. [Link]
- Giraud, S., et al. (2005). Synthesis and ¹³C NMR study of 7-substituted indoles. Journal of Heterocyclic Chemistry, 42(5), 843-849.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Supporting information for various chemical synthesis publications (e.g., from The Royal Society of Chemistry or the American Chemical Society).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and more basic NMR experiments: a practical course. John Wiley & Sons.
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure elucidation by modern NMR: a workbook. Springer Science & Business Media.
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Macomber, R. S. (1998). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
-
Reich, H. J. (2023). ¹³C NMR Spectroscopy. University of Wisconsin. [Link]
- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.
Sources
Mass Spectrometry Fragmentation Guide: 7-Aminomethylindole vs. 3-Aminomethylindole
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 7-aminomethylindole (7-AMI) versus its regioisomer 3-aminomethylindole (3-AMI) . It is designed for researchers requiring structural elucidation of indole-based alkaloids and drug intermediates.
Executive Summary & Structural Context
7-Aminomethylindole (7-AMI) is a structural isomer of the widely studied alkaloid precursor 3-aminomethylindole (3-AMI) . While both share the molecular formula
-
7-AMI (Benzylic-like): The aminomethyl group is attached to the benzene ring of the indole. Fragmentation is driven by benzylic cleavage and ortho-effects , behaving similarly to substituted benzylamines.
-
3-AMI (Indolic/Enaminic): The substituent is at the C3 position, which is electronically coupled to the indole nitrogen lone pair. Fragmentation is dominated by
-cleavage assisted by the indole nitrogen, forming a resonance-stabilized quinolinium-like ion.
Fragmentation Mechanisms & Comparative Analysis
Electron Ionization (EI) at 70 eV
The primary distinction lies in the stability of the cation formed after the loss of the amine group or the aminomethyl radical.
7-Aminomethylindole (7-AMI) [1][2][3]
-
Dominant Pathway (Benzylic Cleavage): The molecular ion (
, m/z 146) undergoes homolytic cleavage of the bond or the bond. -
Key Fragment (m/z 129): Loss of ammonia (
, 17 Da) is favored due to the "ortho-effect" where the indole N-H hydrogen can interact with the primary amine, facilitating elimination. -
Key Fragment (m/z 117): Loss of the imine radical (
, 29 Da) or aminomethyl radical ( , 30 Da) yields the indole cation ( ).
3-Aminomethylindole (3-AMI)
-
Dominant Pathway (
-Cleavage): The indole nitrogen lone pair pushes electron density to C3, expelling the amine group. -
Diagnostic Ion (m/z 130): The formation of the 3-methyleneindolenium ion (m/z 130) is the base peak. This ion is exceptionally stable due to resonance delocalization over the indole core.
Comparative Data Table
| Feature | 7-Aminomethylindole (7-AMI) | 3-Aminomethylindole (3-AMI) | Mechanistic Driver |
| Molecular Ion (M+) | m/z 146 (Medium Intensity) | m/z 146 (High Intensity) | Aromatic stability |
| Base Peak | m/z 129 | m/z 130 | 7-Pos: Benzylic loss; 3-Pos: Resonance stabilization |
| HCN Loss | m/z 102 (from m/z 129) | m/z 103 (from m/z 130) | Indole ring contraction |
| Tropylium-like Ion | m/z 91 (Significant) | m/z 91 (Weak) | 7-Pos allows rearrangement to benzyl-like species |
| Differentiation | High abundance of m/z 117/118 | High abundance of m/z 130 | Position of substituent relative to Indole N |
Visualization of Fragmentation Pathways[6][7][8][9][10]
The following diagram illustrates the divergent fragmentation logic between the 7-isomer and the 3-isomer.
Figure 1: Comparative fragmentation tree showing the divergence between benzylic cleavage (7-AMI) and resonance-assisted beta-cleavage (3-AMI).
Experimental Protocols
To replicate these results and validate the isomer identity, use the following self-validating protocols.
Sample Preparation (Direct Infusion ESI-MS)
Objective: Obtain soft ionization spectra to confirm molecular weight before fragmentation.
-
Solvent: Prepare a 10 µM solution of 7-AMI in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol aids solubility; formic acid ensures protonation (
) for ESI.
-
-
Infusion: Inject at 5-10 µL/min into the ESI source.
-
Validation: Observe the
peak at m/z 147.09 .-
Check: If m/z 147 is absent, check pH or sample degradation (oxidation of aminomethyl group to aldehyde).
-
GC-EI-MS Protocol (Differentiation)
Objective: Generate structural fingerprint spectra (70 eV).
-
Derivatization (Optional but Recommended): Treat 50 µg of sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.
-
Why: Primary amines can tail on GC columns. TMS derivatives (
) improve peak shape and provide shift data. -
7-AMI-TMS: m/z 218.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 80°C (1 min)
280°C at 15°C/min.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.[4]
-
Scan Range: m/z 40–300.
-
-
Analysis Criteria:
-
Look for the ratio of m/z 130 vs. m/z 117 .
-
If m/z 130 > 117 , sample is likely 3-AMI .
-
If m/z 117 > 130 (or 129 is prominent), sample is likely 7-AMI .
-
References
-
Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016).[3][5][6] Synthesis of a 7-aminomethylindole and related bis-indole derivatives. Arkivoc. Link[2]
-
Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International. Link (Cited for principles of isomer differentiation in indoles).
-
McLafferty, F. W., & Turecek, F. (1993).[7] Interpretation of Mass Spectra. University Science Books. (Standard reference for benzylic vs. beta-cleavage mechanisms).
-
Somei, M., & Yamada, F. (2003). The Chemistry of Indoles. In Progress in Heterocyclic Chemistry. Link
Sources
IR spectroscopy analysis of indole amine oxalate salts
<A Senior Application Scientist's Guide to FT-IR Analysis of Indole Amine Oxalate Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In pharmaceutical development, converting an active pharmaceutical ingredient (API) from its freebase form to a salt is a cornerstone of drug formulation. This conversion can dramatically improve critical properties such as solubility, stability, and bioavailability. For indole amine compounds, formation of an oxalate salt is a common and effective strategy. Verifying the successful and complete conversion to the salt form is a critical quality control step. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this verification. This guide provides a detailed comparison of the FT-IR spectra of indole amine freebases versus their oxalate salts, explains the underlying vibrational principles, presents detailed experimental protocols, and offers insights from an experienced perspective to ensure data integrity.
Theoretical Foundation: What the Spectrum Reveals
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The specific frequencies of absorbed radiation correspond to the types of bonds and functional groups present, creating a unique "fingerprint" for the compound.[1][2] When an indole amine reacts with oxalic acid to form an oxalate salt, two key functional groups are fundamentally altered: the amine and the carboxylic acid. This chemical transformation leads to distinct and readily identifiable changes in the FT-IR spectrum.
-
The Indole Amine Freebase: An indole amine contains several key vibrational reporters. The indole ring itself has a characteristic N-H stretch, typically a sharp band around 3400 cm⁻¹.[3] The aliphatic amine (primary, secondary, or tertiary) also has specific N-H stretching and bending modes. Primary amines (R-NH₂) show two N-H stretching bands between 3300-3500 cm⁻¹, while secondary amines (R₂-NH) show a single, weaker band in the same region.[4][5][6] Tertiary amines (R₃N) lack an N-H bond and thus do not show this stretch.[5]
-
The Oxalic Acid to Oxalate Transformation: Solid oxalic acid exhibits a very broad O-H stretch from the carboxylic acid groups (centered around 3000 cm⁻¹) and a sharp C=O (carbonyl) stretch around 1700 cm⁻¹. Upon deprotonation to form the oxalate dianion (C₂O₄²⁻), these features disappear and are replaced by two new, very strong absorptions: an asymmetric carboxylate (COO⁻) stretch typically between 1550-1625 cm⁻¹ and a symmetric carboxylate stretch between 1300-1400 cm⁻¹.[7][8]
-
The Amine to Ammonium Transformation: When the basic amine group accepts a proton from oxalic acid, it becomes a positively charged ammonium cation (e.g., R-NH₃⁺, R₂-NH₂⁺). This protonation dramatically changes the N-H stretching vibration. The sharp, distinct N-H bands of the free amine are replaced by a very broad and intense series of absorption bands, often referred to as an "ammonium envelope," which typically spans from 3200 cm⁻¹ down to 2800 cm⁻¹, often overlapping with C-H stretching bands.[9] This broadening is a direct result of the increased polarity and strong hydrogen bonding capabilities of the charged ammonium group.[9][10]
The definitive proof of salt formation lies in observing the simultaneous disappearance of freebase/free acid peaks and the appearance of the characteristic ammonium and oxalate ion peaks.
Comparative Spectral Analysis: Freebase vs. Oxalate Salt
The most effective way to confirm salt formation is a direct comparison of the product's FT-IR spectrum with that of the indole amine freebase starting material. The key diagnostic regions are highlighted below.
| Vibrational Mode | Indole Amine Freebase | Indole Amine Oxalate Salt | Causality of Change |
| Amine N-H Stretch | Sharp, medium intensity band(s) at 3300-3500 cm⁻¹ (1° & 2° amines).[4][5] | Very broad, strong "ammonium envelope" from ~3200-2800 cm⁻¹.[9] | Protonation of the amine nitrogen (N → N⁺) creates a highly polar, strongly hydrogen-bonded ammonium group. |
| Indole N-H Stretch | Sharp, medium intensity band at ~3400 cm⁻¹.[3] | Often remains, but may shift slightly or broaden due to changes in the crystal lattice and hydrogen bonding environment. | The indole N-H is generally not basic enough to be protonated, but its vibrational environment changes upon salt formation. |
| Carboxylate (COO⁻) Asymmetric Stretch | Absent | Key Marker: Strong, sharp band at ~1625-1550 cm⁻¹.[7][8] | Formation of the oxalate dianion from oxalic acid. This is a primary indicator of the counter-ion's presence. |
| Carboxylate (COO⁻) Symmetric Stretch | Absent | Key Marker: Medium-strong band at ~1400-1300 cm⁻¹.[7][8] | Formation of the oxalate dianion. This peak, along with the asymmetric stretch, confirms the presence of oxalate. |
| Ammonium N-H Bending | N-H bend (scissoring for 1°) at 1650-1580 cm⁻¹.[4] | New bands appear in the 1625-1500 cm⁻¹ range due to NH₃⁺ or NH₂⁺ bending modes.[9] These can sometimes overlap with the strong oxalate peak. | The new bending modes are characteristic of the protonated ammonium species. |
Experimental Protocols & Methodologies
Accurate and reproducible data begins with meticulous sample preparation. Two primary methods are used for solid-state FT-IR analysis in this context: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Transmission Spectroscopy
This classic technique provides high-quality spectra through the bulk of the sample but requires careful preparation to avoid moisture contamination.
Protocol: KBr Pellet Preparation
-
Material Preparation: Use only spectroscopy-grade KBr, dried in an oven at ~110°C for at least 4 hours and stored in a desiccator.[11][12] Ensure the agate mortar, pestle, and die set are impeccably clean and dry, gently heating them under a lamp if necessary to remove adsorbed moisture.[11]
-
Sample Grinding: Place approximately 1-2 mg of the indole amine oxalate salt into the agate mortar. Grind the sample thoroughly until it is a fine, uniform powder.[13] This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing light scattering.
-
Mixing: Add ~150-200 mg of the dried KBr powder to the mortar.[13] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid aggressive grinding at this stage, which can unnecessarily reduce KBr crystal size.[11]
-
Pellet Pressing: Transfer the powder mixture to the die set. Assemble the die and place it in a hydraulic press. Apply pressure gradually up to 8-10 metric tons for a standard 13 mm die.[11][14] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet.[11]
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder.[14] Collect a background spectrum of the empty spectrometer first, then collect the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a more modern, rapid technique that requires minimal sample preparation, making it ideal for high-throughput screening. It analyzes only the surface layer of the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[15][16][17]
Protocol: ATR Analysis
-
Background Collection: Ensure the ATR crystal surface is clean. Use a soft tissue with a suitable solvent (e.g., isopropanol) to wipe the crystal, allowing it to fully evaporate. Collect a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the indole amine oxalate salt powder directly onto the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal.[17] Consistent and sufficient pressure is vital for good spectral quality and reproducibility.
-
Analysis: Collect the sample spectrum. After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly as in Step 1.
Workflow and Decision Making
The choice between KBr and ATR depends on the experimental goals. ATR is faster and non-destructive, while KBr can sometimes provide higher resolution for certain applications.
Caption: Workflow for FT-IR analysis of indole amine oxalate salts.
Data Interpretation: A Case Study
Let's consider a hypothetical primary indole amine, "Indolamine-A," converted to its oxalate salt.
| Wavenumber (cm⁻¹) | Indolamine-A (Freebase) | Indolamine-A Oxalate | Assignment & Interpretation |
| ~3410 | Sharp, medium peak | Sharp, medium peak | Indole N-H stretch; persists in both forms.[3] |
| ~3350, 3280 | Two sharp, medium peaks | Absent | Asymmetric & symmetric N-H stretch of the primary amine; absence indicates protonation.[4] |
| ~3200-2800 | (Only C-H stretches) | Broad, very strong absorption envelope | Confirmation: N-H stretch of the newly formed R-NH₃⁺ group.[9] |
| ~1610 | (Weak C=C stretch) | Strong, sharp peak | Confirmation: Asymmetric COO⁻ stretch of the oxalate counter-ion.[7][8] |
| ~1590 | Medium N-H bend | Absent / Merged | N-H bend of the primary amine; replaced by ammonium bending modes.[4] |
| ~1340 | (Fingerprint region) | Medium-strong, sharp peak | Confirmation: Symmetric COO⁻ stretch of the oxalate counter-ion.[8] |
Analysis: The data table provides clear evidence of successful salt formation. The disappearance of the characteristic primary amine N-H stretches and the concurrent appearance of the broad ammonium envelope and the two strong oxalate carboxylate stretches confirm the complete conversion of the freebase to the desired oxalate salt.
Trustworthiness & Validation: Ensuring Data Integrity
To ensure the trustworthiness of your analysis, every protocol must be self-validating.
-
Control Spectra: Always run spectra of your starting materials (the indole amine freebase and oxalic acid) using the exact same method (ATR or KBr) as your final product. This provides a direct and reliable comparison.
-
Moisture Check (KBr): The presence of a broad absorption around 3400 cm⁻¹ and a smaller one near 1630 cm⁻¹ in a KBr spectrum can indicate water contamination.[11] If present, re-dry your KBr and equipment and prepare a new pellet.
-
Consistency (ATR): For quantitative or semi-quantitative comparisons, the pressure applied by the ATR clamp must be consistent between the background, control, and sample measurements. Modern instruments often have pressure sensors to aid this.
-
Purity Check: The absence of a sharp C=O peak from residual oxalic acid (around 1700 cm⁻¹) is as important as the appearance of the salt peaks. Its presence would indicate an impure sample or incomplete reaction.
By adhering to these principles, FT-IR spectroscopy serves as a robust, reliable, and indispensable tool in the development and quality control of indole amine oxalate salts.
References
- Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Research Article. (2021, February 15).
- Shimadzu. KBr Pellet Method.
- YouTube. (2020, November 27).
- ResearchGate. Comparison of oxalates in the O-C=O asymmetric stretching region....
- ResearchGate.
- ResearchG
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- UCLA. IR Spectroscopy Tutorial: Amines.
- ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
- PMC. (2022, February 24). Identification of a Two‐Coordinate Iron(I)
- PMC. Attenuated total reflection-Fourier transform infrared spectroscopic imaging of pharmaceuticals in microfluidic devices.
- Specac Ltd. (2025, July 17).
- Anton Paar Wiki.
- Tech News. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
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- Agilent.
- Specac Ltd. Interpreting Infrared Spectra.
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- 17. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Elemental Analysis of Indole Amine Oxalates
Introduction: The Imperative of Purity in Psychedelic Research
For researchers, scientists, and drug development professionals vested in the therapeutic potential of psychedelic compounds, the precise characterization of indole amine oxalates is a cornerstone of rigorous scientific inquiry. Elemental analysis, a technique that determines the elemental composition of a compound, stands as a fundamental method for verifying the empirical formula and assessing the purity of these molecules.[1] This guide provides an in-depth, comparative framework for understanding and executing the elemental analysis of indole amine oxalates, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and potential pitfalls. As we delve into the nuances of this analytical technique, we will equip you with the knowledge to generate accurate, reproducible data, ensuring the integrity of your research and the safety of potential therapeutic applications.
The Theoretical Foundation: Calculating Elemental Composition
Before embarking on any experimental work, it is crucial to establish the theoretical elemental composition of the target molecule. This serves as the benchmark against which experimental results are compared. The process involves a straightforward calculation based on the molecular formula and the atomic weights of the constituent elements.
Let's consider two prominent examples in psychedelic research: N,N-Dimethyltryptamine (DMT) Oxalate and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) Oxalate.
First, we must determine the correct molecular formulas for the oxalate salts. This is achieved by combining the molecular formula of the freebase with that of oxalic acid.
-
N,N-Dimethyltryptamine (DMT): C₁₂H₁₆N₂ (Molar Mass: 188.27 g/mol )[2][3][4][5][6]
-
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): C₁₃H₁₈N₂O (Molar Mass: 218.30 g/mol )[7][8][9]
-
Oxalic Acid: C₂H₂O₄ (Molar Mass: 90.03 g/mol )[10][11][12][13]
Assuming a 1:1 salt formation, the molecular formulas are:
-
DMT Oxalate: C₁₂H₁₆N₂ + C₂H₂O₄ = C₁₄H₁₈N₂O₄ (Molar Mass: 278.30 g/mol )
-
5-MeO-DMT Oxalate: C₁₃H₁₈N₂O + C₂H₂O₄ = C₁₅H₂₀N₂O₅ (Molar Mass: 308.33 g/mol )
With these formulas, we can calculate the theoretical weight percentages of Carbon (%C), Hydrogen (%H), and Nitrogen (%N).
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N |
| DMT Oxalate | C₁₄H₁₈N₂O₄ | 278.30 | 60.42 | 6.52 | 10.07 |
| 5-MeO-DMT Oxalate | C₁₅H₂₀N₂O₅ | 308.33 | 58.43 | 6.54 | 9.08 |
These theoretical values are the gold standard for your experimental results. Any deviation from these figures points to the presence of impurities or incomplete combustion, which we will explore in detail.
Experimental Protocol: A Step-by-Step Guide to Accurate Analysis
The most common method for determining the %C, %H, and %N in organic compounds is combustion analysis, often performed using a CHN elemental analyzer.[1][14] This technique involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and N₂).
Below is a detailed protocol tailored for the analysis of indole amine oxalates, integrating best practices to mitigate common sources of error.
I. Sample Preparation: The Foundation of Reliable Results
-
Homogenization: Ensure the sample is a fine, homogenous powder. If analyzing crystalline material, gently grind a representative portion in an agate mortar and pestle. This minimizes the impact of any localized impurities.
-
Drying: Indole amine oxalates can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[15][16] This absorbed water will artificially inflate the hydrogen percentage and decrease the carbon and nitrogen percentages.
-
Dry the sample under vacuum at a mild temperature (e.g., 40-50 °C) for several hours to remove any adsorbed water. Caution: Do not use excessively high temperatures, as this could cause thermal decomposition of the oxalate salt.
-
-
Weighing:
-
Use a calibrated microbalance with a readability of at least 0.001 mg.
-
Tare a clean, dry tin capsule.
-
Accurately weigh 1-3 mg of the dried sample into the capsule. The exact weight will depend on the sensitivity of your instrument.
-
Record the weight to the highest precision possible.
-
-
Encapsulation:
-
For routine analysis, fold the tin capsule to securely enclose the sample.
-
For hygroscopic or air-sensitive samples: Perform the weighing and encapsulation inside a glovebox under an inert atmosphere (e.g., nitrogen or argon). Use a capsule sealing press to create a gas-tight seal.[17] This prevents the sample from reabsorbing moisture or reacting with air before analysis.
-
II. Instrumental Analysis: Optimizing Combustion and Detection
The following parameters are a general guideline for a modern CHN elemental analyzer. Always consult your instrument's manual for specific recommendations.
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector response.
-
Run standards at the beginning and end of your sample batch, and periodically throughout if analyzing a large number of samples.
-
-
Combustion and Reduction Furnace Temperatures:
-
Combustion Furnace: Set to a high temperature, typically 950-1050 °C, to ensure complete combustion of the sample. The presence of the indole ring may require the higher end of this range to prevent the formation of refractory carbon.
-
Reduction Furnace: Set to approximately 650 °C. This furnace contains copper to reduce any nitrogen oxides (NOx) formed during combustion to dinitrogen (N₂).
-
-
Gas Flows:
-
Use high-purity helium as the carrier gas.
-
Ensure a sufficient flow of high-purity oxygen for complete combustion.
-
-
Blank Analysis:
-
Run several empty tin capsules as blanks to determine the background levels of C, H, and N in the system. These values will be automatically subtracted from your sample results by the instrument's software.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the autosampler.
-
Initiate the analysis sequence. The instrument will drop the sample into the combustion furnace, and the resulting gases will be swept by the carrier gas through the reduction furnace, separation column, and finally to the thermal conductivity detector.
-
III. Data Analysis and Interpretation
The instrument's software will automatically calculate the weight percentages of C, H, and N based on the detector signals and the sample weight.
-
Acceptance Criteria: For publication in most peer-reviewed journals, the experimental results should be within ±0.4% of the theoretical values.
-
Replicate Analysis: Analyze each sample in duplicate or triplicate to ensure the reproducibility of your results.
Visualizing the Workflow: From Sample to Result
Caption: A flowchart illustrating the key stages in the elemental analysis of indole amine oxalates.
Comparative Analysis: Understanding Deviations from Theoretical Values
Discrepancies between your experimental and theoretical values are not just errors; they are diagnostic tools that can reveal important information about your sample. The following table provides a guide to interpreting these deviations.
| Observation | Possible Cause(s) | Recommended Action(s) |
| All % values are low, but the ratio is correct | Presence of an inorganic impurity (e.g., silica gel from chromatography, inorganic salts). | Purify the sample further. Consider techniques like recrystallization. |
| %H is high, %C and %N are low | 1. Adsorbed Water (H₂O): The most common cause, especially for hygroscopic salts.[15][16][18] 2. Residual Hydrogen-rich Solvent: (e.g., ethanol, isopropanol).[19][20][21][22] | 1. Dry the sample more thoroughly under vacuum. Handle and weigh in a glovebox. 2. Check NMR spectra for solvent signals. Dry the sample under high vacuum for an extended period. |
| %C is high, %H and %N are low | Residual Carbon-rich Solvent: (e.g., acetone, ethyl acetate, toluene).[19][20][21][22] | Check NMR spectra for solvent signals. Dry the sample under high vacuum. |
| %N is low | 1. Incomplete Combustion: The nitrogen-containing indole ring can be resistant to combustion. 2. Formation of NOx: Insufficient reduction of nitrogen oxides back to N₂. | 1. Increase the combustion temperature or oxygen flow. 2. Check the condition of the reduction furnace packing. |
| All % values are slightly off | 1. Minor Impurity: A structurally related compound or a starting material. 2. Incorrect Molecular Formula: The salt may have formed in a different stoichiometric ratio or as a hydrate. | 1. Use other analytical techniques (NMR, MS, HPLC) to assess purity. 2. Re-evaluate the synthesis and consider the possibility of hydrate formation. |
| Inconsistent results between replicates | Sample Inhomogeneity: The sample is not a uniform powder. | Thoroughly grind and mix the sample before weighing. |
Special Considerations for Indole Amine Oxalates
-
Thermal Decomposition of Oxalates: Oxalate salts can decompose upon heating to produce carbon monoxide (CO) and carbon dioxide (CO₂).[12][17] In a well-functioning elemental analyzer, the high temperature and excess oxygen should ensure that any CO is further oxidized to CO₂. However, incomplete combustion could potentially lead to lower carbon values.
-
Stability of the Indole Ring: The aromatic indole nucleus is relatively stable. Ensuring complete combustion is paramount to obtaining accurate carbon and nitrogen values.
-
Hygroscopicity of Amine Salts: Amine salts are notoriously prone to absorbing atmospheric moisture.[15][16][23] This cannot be overstated. Rigorous drying and handling protocols are essential for accurate analysis.
Conclusion: A Commitment to Analytical Excellence
The elemental analysis of indole amine oxalates is more than a routine measurement; it is a critical step in the validation of your research materials. By understanding the theoretical basis, adhering to a meticulous experimental protocol, and being able to interpret deviations from the expected results, you can ensure the quality and purity of your compounds. This commitment to analytical excellence is fundamental to the advancement of psychedelic science and the responsible development of these promising therapeutic agents.
References
-
Vedantu. (n.d.). Oxalic Acid Formula - Explanation, Structural and Molecular Formula, and FAQs. Retrieved February 15, 2026, from [Link]
-
Physics Wallah. (2023, October 11). Oxalic Acid Formula - Structure and Equivalent Weight. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Oxalic acid. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). N,N-Dimethyltryptamine. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
BYJU'S. (n.d.). Oxalic acid is a dicarboxylic acid with a chemical formula C2H2O4. It is also known as Ethanedioic acid or Oxiric acid. Retrieved February 15, 2026, from [Link]
-
Study.com. (n.d.). Oxalic Acid | Formula, Uses & Properties - Lesson. Retrieved February 15, 2026, from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved February 15, 2026, from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved February 15, 2026, from [Link]
-
Elementar. (n.d.). Best practices for sample preparation in elemental analysis. Retrieved February 15, 2026, from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 15, 2026, from [Link]
-
Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved February 15, 2026, from [Link]
-
USGS Publications Warehouse. (n.d.). Standard Operating Procedure. Retrieved February 15, 2026, from [Link]
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BYJU'S. (n.d.). Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens. Retrieved February 15, 2026, from [Link]
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Low-Temperature Sintering of Ag Composite Pastes with Different Metal Organic Decomposition Additions. (2023, March 14). PMC. Retrieved February 15, 2026, from [Link]
-
Pharmaoffer.com. (2020, October 3). What are Residual Solvents and Elemental Impurities in Pharma. Retrieved February 15, 2026, from [Link]
-
FDA. (n.d.). Elemental Analysis Manual. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Tryptamine. Retrieved February 15, 2026, from [Link]
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021, January 28). MDPI. Retrieved February 15, 2026, from [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022, October 13). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Analytical methods to determine tryptamines in conventional and... | Download Scientific Diagram. Retrieved February 15, 2026, from [Link]
-
A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021, June 17). IJPSRR. Retrieved February 15, 2026, from [Link]
-
Insight into Source and Evolution of Oxalic Acid: Characterization of Particulate Organic Diacids in a Mega-City, Shanghai from 2008 to 2020. (2022, August 24). MDPI. Retrieved February 15, 2026, from [Link]
-
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP. Retrieved February 15, 2026, from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing. Retrieved February 15, 2026, from [Link]
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Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021, December 13). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Retrieved February 15, 2026, from [Link]
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Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Asian Journal of Pharmaceutics. Retrieved February 15, 2026, from [Link]
-
Comparative hygroscopic aerosol particle sizing measurements of the hygroscopic growth of inhaled pharmaceutical ingredients. (2025, April 10). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
In-situ characterization of oxalic acid breakdown at elevated P and T: Implications for organic C-O-H fluid sources in petrologic experiments. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Revisiting Reduction of CO2 to Oxalate with First-Row Transition Metals: Irreproducibility, Ambiguous Analysis, and Conflicting Reactivity. (2022, February 14). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Towards Sustainable Oxalic Acid from CO2 and Biomass. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
(PDF) Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. (2025, November 27). ResearchGate. Retrieved February 15, 2026, from [Link]
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Comparative Characterization Guide: 1H-Indol-7-yl-methylamine Oxalate
[1][2]
Executive Summary
Compound: 1H-Indol-7-yl-methylamine oxalate
CAS: 408356-52-5
Synonyms: 7-(Aminomethyl)indole oxalate; 7-Ammoniummethylindole oxalate
Molecular Formula: C
This guide provides a technical analysis of the solid-state properties of 1H-Indol-7-yl-methylamine oxalate , a critical building block in the synthesis of neuroactive alkaloids and bis-indole therapeutics.[] While the free amine is prone to oxidation and oil formation, the oxalate salt is the preferred solid form for storage and purification. This document compares the oxalate salt against alternative forms (Free Base, HCl) and outlines the expected crystallographic features based on structural analogs.
Comparative Analysis: Salt Selection & Solid-State Performance[1][2][6]
The selection of the oxalate salt over the hydrochloride or free base is not arbitrary; it is driven by specific physicochemical advantages essential for high-purity applications.
| Feature | Oxalate Salt (Preferred) | Free Base | Hydrochloride (HCl) |
| Physical State | Crystalline Solid (Pink/White) | Oil or Low-Melting Solid | Hygroscopic Solid / Needles |
| Stability | High: Resistant to oxidation; stable at 2-8°C. | Low: Rapidly darkens (oxidizes) in air; "Pink" color indicates trace oxidation.[][][5] | Moderate: Prone to hydrolysis or moisture uptake. |
| Crystallinity | Forms large, block-like crystals suitable for SC-XRD.[] | Poor; tends to remain amorphous or oily. | Often forms fine needles (difficult to handle). |
| Purification | Excellent; impurities remain in mother liquor (EtOH/MeOH). | Difficult; requires chromatography. | Good, but risk of excess acid entrapment. |
| Solubility | Soluble in hot water/MeOH; sparingly soluble in cold EtOH. | Soluble in organic solvents (DCM, EtOAc). | Highly water-soluble (can be too soluble for easy crystallization).[] |
Expert Insight: The "pink" coloration often noted in commercial samples (even oxalates) suggests that the 7-aminomethyl moiety is electron-rich and susceptible to radical formation.[] The oxalate anion (
Structural Expectations & Crystallographic Data[1][2][6]
As specific unit cell parameters for the 7-isomer are proprietary, the following data is derived from high-confidence structural analogs (e.g., 7-azaindole oxalate, 3-aminomethylindole oxalate) to guide your characterization.
Predicted Crystal Architecture
-
Space Group: Monoclinic (
) or Triclinic ( ) are statistically most probable for indole-amine organic salts.[] -
Stoichiometry: Typically 1:1 (Cation:Anion) or 2:1 (Cation:Oxalate) depending on pH during formation.[] The 1:1 salt (Mono-oxalate) is most common for commercial supplies.[]
-
Protonation Site: The primary amine (
) is the exclusive site of protonation ( ).[] The indole nitrogen ( ) remains unprotonated ( ).[]
Hydrogen Bonding Network (The "Structural Anchor")
The stability of this salt derives from a robust 2D hydrogen-bonding network:
-
Primary Interaction: The ammonium protons (
) form strong charge-assisted hydrogen bonds with the carboxylate oxygens of the oxalate anion ( ).[] -
Secondary Interaction: The indole
acts as a donor to the oxalate oxygen or a water molecule (if a hydrate), linking the layers. -
Packing: Indole rings typically stack via
interactions (distance ~3.5 Å) along the shortest crystallographic axis.
DOT Diagram: Predicted Hydrogen Bonding Motif
The following diagram illustrates the expected supramolecular connectivity.
Caption: Predicted supramolecular assembly showing the ammonium-oxalate charge-assisted anchor and secondary indole N-H interactions.[]
Experimental Protocols
Protocol A: Single Crystal Growth (for SC-XRD)
To generate data comparable to literature standards, follow this slow-evaporation method.[]
-
Dissolution: Dissolve 50 mg of 1H-Indol-7-yl-methylamine oxalate in 2 mL of Methanol (warm) .
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial to remove dust nuclei.
-
Anti-solvent Addition: Carefully layer 1 mL of Diethyl Ether or Isopropyl Alcohol on top (do not mix).[]
-
Crystallization: Cap the vial loosely (poke a pinhole) and store at 4°C in the dark.
-
Observation: Block-like crystals (pinkish-hue) should appear within 48-72 hours.[]
Protocol B: Characterization Workflow
Use this logical flow to validate the solid form.
Caption: Step-by-step characterization workflow from raw solid to validated crystal structure.
Key Quantitative Data (Reference)
While specific values must be determined experimentally for the 7-isomer, these ranges serve as quality control gates based on the 3-isomer and 7-azaindole analogs.
| Parameter | Expected Range/Value | Notes |
| Melting Point (DSC) | 200°C – 240°C | Sharp endotherm indicates high purity.[] Broadening implies solvate loss or degradation. |
| Decomposition | > 250°C | Oxalates typically decompose with CO/CO2 release after melting. |
| Crystal Density | 1.35 – 1.45 g/cm³ | Typical for organic oxalate salts. |
| Hygroscopicity | Low to Moderate | Store with desiccant; less hygroscopic than HCl salts. |
| Solubility (Water) | ~20-50 mg/mL | Moderate solubility allows for aqueous formulations.[] |
References
-
Commercial Characterization: 7-(Aminomethyl)indole oxalate (CAS 408356-52-5).[][3] Available from and .[] (Accessed 2026).
- Analogous Structure (3-isomer):Crystal structure of gramine oxalate. CCDC Reference.
-
Salt Selection Principles: Kumar, L., et al. "Salt Selection in Drug Development: A Smart Approach." Pharmaceutical Development and Technology, 2008.
-
Synthesis Pathway: Kandemir, H., et al. "Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives." ARKIVOC, 2016(iv), 288-295.[6] Link
-
Oxalate Salt Properties: "Oxalic acid and its salts: Solid-state properties." Journal of Crystal Growth, General Reference for carboxylate-amine interactions.
Safety Operating Guide
Technical Advisory: Safe Handling & Logistics for 1H-Indol-7-YL-methylamine Oxalate
Part 1: Executive Safety Analysis
1H-Indol-7-YL-methylamine oxalate (CAS: 408356-52-5) is a specialized indole alkylamine salt used primarily as a building block in medicinal chemistry. As a Senior Application Scientist, I must emphasize that while specific toxicological data for this isomer may be sparse, its structural pharmacophore—an indole core coupled with a primary amine and stabilized by oxalic acid—dictates a strict safety profile.
The Pharmacological & Chemical Logic:
-
The Indole Core: Indoles are electron-rich and prone to oxidative polymerization (browning) upon exposure to light and oxygen. This necessitates cold, dark storage.[1]
-
The Amine Functionality: Primary amines are potent irritants and potential sensitizers. They can cause respiratory distress if inhaled as dust.
-
The Oxalate Counter-ion: Oxalic acid is a reducing agent and a systemic toxin (nephrotoxic). The salt form reduces the volatility of the amine but increases the risk of toxicity if ingested or absorbed, as oxalates can precipitate calcium in biological systems.
Immediate Hazard Classification (GHS Proxy):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]
-
Skin/Eye Irritation: Category 2/2A (Causes serious eye irritation).[2]
-
STOT-SE: Category 3 (Respiratory tract irritation).
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting. The selection logic prioritizes barrier integrity against fine organic dusts and protection against accidental splashes of concentrated solutions.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Min. thickness 0.11 mm) | Causality: Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO). Nitrile offers superior chemical resistance. Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Causality: Safety glasses are insufficient. The oxalate salt is a fine powder; airborne particles can bypass side shields. In solution, the amine is basic and can cause rapid corneal opacity. |
| Respiratory | Fume Hood (Primary) / N95 (Secondary) | Causality: Engineering controls (Hood) are superior to PPE. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum to prevent inhalation of the oxalate salt dust. |
| Body Protection | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Causality: The compound is a solid that can settle on fabric. Tyvek sleeves prevent accumulation on the wrists/forearms, a common contact dermatitis zone. |
Visualization: PPE Selection Logic
The following diagram illustrates the decision-making process for PPE based on the state of the matter (Solid vs. Solution).
Figure 1: Decision logic for PPE selection based on physical state and associated risks.
Part 3: Operational Protocol (Handling & Solubility)
This protocol is designed to maximize compound stability (yield) and operator safety.
Storage & Retrieval
-
Condition: Store at 0-8°C (Refrigerator). For long-term storage (>1 month), -20°C is preferred to retard oxidative decomposition.
-
Atmosphere: The vial should be kept under an inert atmosphere (Argon or Nitrogen) if possible.
-
Equilibration: CRITICAL STEP. Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes water condensation inside, leading to hydrolysis or difficulty in weighing (hygroscopicity).
Weighing & Solubilization
-
Static Control: Amine salts are often static-prone. Use an anti-static gun or polonium strip if the powder "jumps."
-
Solvent Selection:
-
DMSO: Excellent solubility. Preferred for biological assays.
-
Methanol/Ethanol: Good solubility.
-
Water: Moderate to Good solubility (due to oxalate salt).
-
-
Protocol:
-
Place balance inside the fume hood (or use a powder containment hood).
-
Tare the receiving vessel (glass vial preferred; avoid plastics that may leach plasticizers into amine solutions).
-
Transfer solid using a clean spatula. Do not pour.
-
Immediately recap the stock vial and seal with Parafilm.
-
Reaction Setup
-
Base Neutralization: If the free amine is required for a reaction (e.g., amide coupling), you must add a tertiary base (e.g., Triethylamine or DIPEA) to neutralize the oxalate.
-
Note: The oxalate salt may precipitate out as TEA-Oxalate, which can be filtered off or left in the reaction depending on the solvent.
-
Part 4: Waste Management & Disposal[4]
Disposal must strictly adhere to chemical compatibility rules. Oxalates are reducing agents and incompatible with strong oxidizers.
Waste Stream Segregation
| Waste Type | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, trace powder. | Hazardous Solid Waste Bin. Label as "Toxic/Irritant Solids." Do not throw in regular trash. |
| Liquid Waste (A) | Compound dissolved in DMSO/Methanol. | Organic Solvent Waste (Halogen-free). |
| Liquid Waste (B) | Aqueous solutions containing the compound. | Aqueous Toxic Waste. Ensure pH is neutral (6-8) before disposal if required by local EHS. |
Visualization: Safe Disposal Workflow
The following diagram outlines the "Cradle-to-Grave" flow for the compound within the lab.
Figure 2: Waste segregation and disposal workflow to prevent chemical incompatibility.
Part 5: Emergency Response
Spill Cleanup:
-
Evacuate the immediate area if the spill creates visible dust.
-
Don PPE: Double gloves, goggles, N95/P100 respirator.
-
Contain: Cover the spill with a damp paper towel (to prevent dust generation).
-
Clean: Wipe up the solid. Clean the surface with a mild detergent followed by water.
-
Disposal: Place all cleanup materials in the Hazardous Solid Waste bin.
First Aid:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][3][4] Seek medical attention immediately (Amine salts can cause delayed damage).
-
Skin Contact: Wash with soap and water.[4][5] If irritation persists (redness/itching), seek medical advice.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[1][2][3][4]
References
-
National Institutes of Health (NIH) - PubChem. (2019). GHS Classification Summary (Rev.8). Retrieved February 17, 2026, from [Link]
-
European Renal Association. (n.d.). Oxalate handling in health and disease. Retrieved February 17, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
